2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Description
BenchChem offers high-quality 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-iodo-5-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWHEDPTKNLGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6645-75-6 | |
| Record name | 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
An In-Depth Technical Guide to the Synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Introduction
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 6645-75-6) is a key heterocyclic building block in medicinal chemistry and drug development.[1] The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[2] The strategic placement of an iodo group at the 4-position provides a versatile handle for further molecular elaboration through various cross-coupling reactions, while the N-acetic acid moiety offers a crucial point for amide bond formation or modulation of physicochemical properties.
This guide provides a comprehensive, technically-grounded overview of a robust and logical synthetic pathway to this valuable intermediate. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. The narrative is structured to provide not just a set of instructions, but a causal understanding of the experimental choices, reflecting the perspective of a senior application scientist.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a multi-step approach beginning with the construction of the core pyrazole ring, followed by sequential functionalization. The primary disconnections are made at the N1-C (acetic acid side chain) bond and the C4-I bond.
Caption: Retrosynthetic pathway for the target compound.
This leads to a four-stage synthetic strategy:
-
Pyrazole Ring Formation: Construction of the 5-methyl-1H-pyrazole scaffold via the Knorr pyrazole synthesis.
-
Regioselective Iodination: Introduction of the iodine atom at the C4 position of the pyrazole ring.
-
N-Alkylation: Attachment of the ethyl acetate moiety to the N1 position of the iodinated pyrazole.
-
Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Mechanistic Considerations and Rationale
Knorr Pyrazole Synthesis: Building the Core
The synthesis commences with the condensation of a β-dicarbonyl compound, acetylacetone (2,4-pentanedione), with hydrazine. This classic reaction, known as the Knorr pyrazole synthesis, is a reliable method for forming the pyrazole ring.[3] The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Electrophilic Iodination: Precision Functionalization
The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most electron-dense and sterically accessible site for electrophilic attack, leading to highly regioselective substitution.[4] Direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide) or a base.[5] The base-mediated approach involves the formation of a pyrazolate anion, which enhances the nucleophilicity of the ring, facilitating the reaction with iodine.
N-Alkylation: The Regioselectivity Challenge
The N-alkylation of unsymmetrical pyrazoles like 4-iodo-5-methyl-1H-pyrazole presents a significant challenge: controlling regioselectivity between the N1 and N2 positions.[6] The outcome is governed by a combination of steric and electronic factors.
-
Steric Hindrance: The methyl group at the C5 position sterically encumbers the adjacent N1 position. An incoming electrophile will preferentially attack the less hindered N2 atom. However, in our case, we desire N1 alkylation.
-
Reaction Conditions: The choice of base and solvent is critical for directing the alkylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as Dimethylformamide (DMF) or DMSO often favors N1 alkylation.[6] These conditions promote the formation of the pyrazolate anion, and the subsequent alkylation is influenced by the counter-ion and solvation effects, which can override simple steric considerations.
Saponification: The Final Conversion
The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester.[7] A hydroxide source, such as sodium hydroxide or potassium hydroxide, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylate salt. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Methyl-1H-pyrazole
Reaction Scheme: Acetylacetone + Hydrazine Hydrate → 5-Methyl-1H-pyrazole + 2 H₂O
Materials and Reagents:
| Reagent | MW | Moles | Quantity |
|---|---|---|---|
| Acetylacetone (2,4-Pentan.) | 100.12 g/mol | 1.0 | 100.1 g (101 mL) |
| Hydrazine Hydrate (~64%) | 50.06 g/mol | 1.0 | 50.1 g (48.6 mL) |
| Ethanol | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 mol) and ethanol (100 mL).
-
Begin stirring and slowly add hydrazine hydrate (1.0 mol) dropwise via an addition funnel over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture to room temperature and then remove the ethanol and water under reduced pressure using a rotary evaporator.
-
The resulting oil is distilled under vacuum to afford 5-methyl-1H-pyrazole as a colorless liquid.
Causality: The use of ethanol as a solvent helps to control the initial exotherm and ensures homogeneity. Refluxing drives the reaction, particularly the final dehydration step, to completion.
Step 2: Synthesis of 4-Iodo-5-methyl-1H-pyrazole
Reaction Scheme: 5-Methyl-1H-pyrazole + I₂ + NaOH → 4-Iodo-5-methyl-1H-pyrazole
Materials and Reagents:
| Reagent | MW | Moles | Quantity |
|---|---|---|---|
| 5-Methyl-1H-pyrazole | 82.10 g/mol | 0.5 | 41.05 g |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.5 | 20.0 g |
| Iodine (I₂) | 253.81 g/mol | 0.5 | 126.9 g |
| Water | - | - | 500 mL |
| Dichloromethane | - | - | 300 mL |
Procedure:
-
In a 1 L three-neck flask, dissolve sodium hydroxide (0.5 mol) in water (250 mL) and cool the solution to 0-5 °C in an ice bath.
-
Add 5-methyl-1H-pyrazole (0.5 mol) to the cold NaOH solution and stir for 15 minutes.
-
In a separate beaker, dissolve iodine (0.5 mol) in 250 mL of water (this may require some stirring; a small amount of KI can be added to aid dissolution if necessary, though it is often not required in this specific reaction).
-
Add the iodine solution dropwise to the pyrazole solution over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove salts.
-
To remove any unreacted iodine, the crude solid can be washed with a dilute aqueous solution of sodium thiosulfate.
-
The solid is then dried under vacuum. If necessary, the product can be recrystallized from an ethanol/water mixture to yield 4-iodo-5-methyl-1H-pyrazole as a white to off-white solid.
Causality: The basic conditions deprotonate the pyrazole N-H, forming the highly nucleophilic pyrazolate anion, which readily attacks molecular iodine in an electrophilic substitution reaction.[5] Low temperatures are used to control the reaction rate and minimize side reactions.
Step 3: Synthesis of Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate
Reaction Scheme: 4-Iodo-5-methyl-1H-pyrazole + Ethyl Bromoacetate + K₂CO₃ → Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate
Materials and Reagents:
| Reagent | MW | Moles | Quantity |
|---|---|---|---|
| 4-Iodo-5-methyl-1H-pyrazole | 207.99 g/mol | 0.2 | 41.6 g |
| Ethyl Bromoacetate | 167.00 g/mol | 0.22 | 36.7 g (24.8 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 0.3 | 41.5 g |
| Acetone or DMF | - | - | 400 mL |
Procedure:
-
To a 1 L round-bottom flask, add 4-iodo-5-methyl-1H-pyrazole (0.2 mol), anhydrous potassium carbonate (0.3 mol), and acetone (400 mL).
-
Stir the suspension vigorously. Add ethyl bromoacetate (0.22 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate.
Causality: Potassium carbonate acts as the base to deprotonate the pyrazole N-H. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the pyrazolate anion and ethyl bromoacetate.[6] Using a slight excess of the alkylating agent ensures complete consumption of the starting pyrazole.
Step 4: Synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Reaction Scheme: Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate + NaOH → Sodium 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate → 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Materials and Reagents:
| Reagent | MW | Moles | Quantity |
|---|---|---|---|
| Ethyl Ester Intermediate | 294.07 g/mol | 0.15 | 44.1 g |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.30 | 12.0 g |
| Methanol/Water (1:1) | - | - | 300 mL |
| Hydrochloric Acid (6M) | - | - | As needed |
Procedure:
-
Dissolve the ethyl ester intermediate (0.15 mol) in a 1:1 mixture of methanol and water (300 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide (0.30 mol) and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting ester.[7]
-
Remove the methanol from the reaction mixture under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 6M HCl.
-
A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to yield the final product, 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid.[8]
Causality: The methanol co-solvent ensures the solubility of the ester starting material in the aqueous base. Acidification protonates the carboxylate salt, causing the free acid, which is less soluble in water, to precipitate out, allowing for easy isolation.
Characterization and Data Summary
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
Physicochemical Properties:
| Property | Value |
|---|---|
| Compound Name | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
| CAS Number | 6645-75-6 |
| Molecular Formula | C₆H₇IN₂O₂ |
| Molecular Weight | 266.04 g/mol [1] |
| Appearance | White to off-white solid |
Analytical Methods:
-
¹H and ¹³C NMR: To confirm the chemical structure, verify the positions of the substituents, and ensure the correct regioisomer was formed during the N-alkylation step.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Overall Synthetic Workflow
The entire process can be visualized as a linear sequence of transformations, each requiring careful control of reaction conditions and purification of intermediates to ensure a high-quality final product.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. benchchem.com [benchchem.com]
Technical Profile: 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid NMR Data
The following technical guide details the NMR characterization of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid , a critical heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., BET bromodomain inhibitors, agrochemicals).
Core Directive & Scope
This guide provides a comprehensive structural analysis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 6645-75-6). It addresses the specific challenge of distinguishing this 5-methyl regioisomer from its thermodynamic congener, the 3-methyl isomer, using Nuclear Magnetic Resonance (NMR) spectroscopy.
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.
Structural Context & Regiochemistry
The synthesis of N-alkylated pyrazoles from 3(5)-methylpyrazole often yields a mixture of regioisomers. The 5-methyl isomer (sterically more hindered) and the 3-methyl isomer (thermodynamically favored) possess distinct spectral signatures.
-
Target Compound (5-Methyl): The methyl group is at position 5, adjacent to the N1-acetic acid moiety.
-
Impurity (3-Methyl): The methyl group is at position 3; a proton resides at position 5, adjacent to the N1-acetic acid moiety.
Regioisomer Differentiation Strategy
The definitive identification relies on NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.
Figure 1: Decision logic for distinguishing pyrazole regioisomers via NMR.
Experimental Protocols
Sample Preparation
To ensure high-resolution data and prevent aggregation-induced broadening of the carboxylic acid peak:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is required. CDCl3 often leads to poor solubility of the free acid and broadening of the -COOH signal.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Data Acquisition Parameters
-
1H NMR: 400 MHz or higher. Spectral width -2 to 14 ppm. Relaxation delay (d1) ≥ 2.0s to ensure integration accuracy of the acidic proton.
-
13C NMR: Proton-decoupled. Spectral width 0 to 200 ppm.
-
HMBC: Optimized for long-range couplings (J_LR = 8 Hz).
NMR Spectral Data
^1H NMR Data (DMSO-d6, 400 MHz)
The following data represents the consensus assignment for the pure 5-methyl regioisomer.
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Note |
| 13.05 | br s | 1H | -COOH | Exchangeable; shift varies with concentration/water content. |
| 7.58 | s | 1H | H-3 | Pyrazole ring proton. Deshielded by C4-Iodine. |
| 4.92 | s | 2H | N-CH 2- | Methylene linker. Diagnostic singlet. |
| 2.24 | s | 3H | C5-CH 3 | Methyl group. Key NOE contact with N-CH2. |
Interpretation:
-
The singlet at 7.58 ppm corresponds to H-3. In the 3-methyl isomer, the H-5 proton typically appears further downfield (approx. 7.8–8.0 ppm) due to the adjacent nitrogen lone pair.
-
The methyl singlet at 2.24 ppm is characteristic of a methyl group on an aromatic heterocycle.
^13C NMR Data (DMSO-d6, 100 MHz)
Carbon assignments are validated by the Heavy Atom Effect of Iodine.
| Shift (δ ppm) | Type | Assignment | Mechanistic Insight |
| 169.2 | Cq | C OOH | Carbonyl carbon. |
| 145.1 | CH | C-3 | Downfield due to N2 and C4-I proximity. |
| 139.8 | Cq | C-5 | Quaternary carbon bearing the methyl group. |
| 58.5 | Cq | C-4 | Diagnostic Signal: Upfield shift caused by the "Heavy Atom Effect" of Iodine. |
| 51.2 | CH2 | N-C H2 | Methylene carbon. |
| 10.8 | CH3 | C5-C H3 | Methyl carbon. |
Critical QC Check: If a signal is observed around 105-110 ppm (CH), the sample likely contains the non-iodinated precursor or the iodine has been lost (dehalogenation). The C-I carbon must be significantly upfield (< 65 ppm).
Advanced Structural Verification (2D NMR)
To unequivocally certify the structure as the 5-methyl isomer (vs. the 3-methyl isomer), the following correlations must be observed:
HMBC (Heteronuclear Multiple Bond Correlation)
-
Methyl Protons (2.24 ppm) show a strong 3-bond correlation to C-4 (58.5 ppm) and a 2-bond correlation to C-5 (139.8 ppm) .
-
Methylene Protons (4.92 ppm) show correlations to C-5 (139.8 ppm) and C-3 (145.1 ppm) .
-
Differentiation: In the 3-methyl isomer, the N-CH2 protons would correlate strongly to a CH carbon (C-5), not a quaternary carbon.
NOESY / ROESY (Through-Space Interaction)
This is the "Gold Standard" for this scaffold.
Figure 2: Expected Nuclear Overhauser Effect (NOE) correlations for the 5-methyl isomer.
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying spectral impurities.
Route: Iodination of 3(5)-methylpyrazole
Common Impurities in NMR:
-
Regioisomer: 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid.
-
Indicator: Additional singlet ~7.9 ppm (H-5 of isomer).
-
-
Ethyl Ester: Incomplete hydrolysis.
-
Indicator: Quartet ~4.1 ppm, Triplet ~1.2 ppm.[1]
-
-
De-iodinated species: 2-(5-methyl-1H-pyrazol-1-yl)acetic acid.
-
Indicator: Loss of C4 signal at 58.5 ppm; appearance of C4-H signal ~6.2 ppm.
-
References
-
General Pyrazole NMR Shifts: Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: A 13C and 15N CPMAS NMR study." Journal of the Chemical Society, Perkin Transactions 2, 2001. Link
- Regioisomer Differentiation: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on 3- vs 5-methyl assignment).
- Iodine Heavy Atom Effect: Levy, G. C., et al. "Carbon-13 Nuclear Magnetic Resonance Spectroscopy." Wiley-Interscience, 1980.
-
Analogous Synthesis & Data: "Synthesis of 1-alkyl-4-iodo-5-methylpyrazoles." Heterocycles, Vol 60, No. 4, 2003.[2] Link
-
Commercial Reference Data: PubChem Compound Summary for CID 2776444 (Related 1-phenyl analog). Link
Sources
Comprehensive Mass Spectrometry Guide: 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
This technical guide provides a comprehensive framework for the mass spectrometric characterization of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid . It is designed for researchers requiring high-confidence structural validation and quantitative method development.
Executive Technical Summary
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 6645-75-6) is a functionalized heterocyclic building block frequently employed in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and anti-inflammatory agents.
Its analysis presents specific challenges:
-
Amphoteric Nature: The basic pyrazole nitrogen and acidic carboxylic tail require careful pH management for retention and ionization.
-
Iodine Lability: The C-I bond is susceptible to homolytic cleavage in the ion source if thermal parameters are too aggressive.
-
Mass Defect: The iodine atom introduces a significant negative mass defect, which is a critical diagnostic filter in high-resolution mass spectrometry (HRMS).
Physicochemical & MS Profile
Before method development, the theoretical mass envelope must be established to differentiate the analyte from matrix interferences.
Exact Mass & Isotopic Signature
| Parameter | Value | Notes |
| Formula | C₆H₇IN₂O₂ | |
| Monoisotopic Mass | 265.9552 Da | Calculated using I = 126.90447 |
| [M+H]⁺ | 266.9625 Da | Positive Mode Target |
| [M-H]⁻ | 264.9479 Da | Negative Mode Target |
| Isotope Pattern | A+1 (~6.6%) | No A+2 peak (Iodine is monoisotopic).[1] Absence of Cl/Br pattern is diagnostic. |
| Mass Defect | Negative (-0.045) | Iodine's defect (-0.09) counteracts the H/C/N positive defect. |
Expert Insight: In HRMS, filter for a negative mass defect relative to the nominal mass. Most organic background ions (lipids, solvents) have a positive mass defect. This molecule will appear "lighter" than typical organic contaminants of the same nominal mass.
Strategic Method Development
The following decision matrix guides the selection of ionization modes and chromatographic conditions.
Ionization Strategy (ESI+ vs. ESI-)
-
ESI Positive (Preferred for General Screening): The pyrazole nitrogen (N2) is sufficiently basic.
-
ESI Negative (Preferred for Quantitation/Selectivity): The carboxylic acid moiety is easily deprotonated.
Chromatographic Retention
The polar carboxylic acid tail causes poor retention on C18 columns at neutral pH.
-
Protocol A (Reverse Phase): Use a high-strength silica (HSS) T3 column or equivalent "aqueous stable" C18. Acidic mobile phase (pH 2-3) suppresses ionization of the -COOH, increasing hydrophobicity and retention.
-
Protocol B (HILIC): If the compound elutes in the void volume, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using an Amide column with high ACN content (80-90%).
Method Optimization Workflow
Figure 1: Decision tree for optimizing LC-MS conditions based on analyte polarity and ionization needs.
Structural Elucidation & Fragmentation
Understanding the fragmentation pathways is essential for confirming identity and selecting MRM (Multiple Reaction Monitoring) transitions.
Proposed Fragmentation Pathways (ESI+)
The fragmentation is driven by the stability of the pyrazole ring versus the lability of the substituents.
-
Precursor: [M+H]⁺ (m/z 267)
-
Primary Loss (-46 Da): Loss of HCOOH (Formic acid) or H₂O + CO. The acetic acid side chain is the most fragile point.
-
Transition: 267 → 221
-
-
Secondary Loss (-127 Da): Loss of Iodine radical (I•) or HI. This is highly diagnostic.
-
Transition: 221 → 94 (Pyrazole core remnant)
-
-
Alternative Primary Loss: Direct loss of Iodine from the parent.
-
Transition: 267 → 140 (Des-iodo analog)
-
Proposed Fragmentation Pathways (ESI-)
-
Precursor: [M-H]⁻ (m/z 265)
-
Primary Loss (-44 Da): Decarboxylation (Loss of CO₂). This is the classic pathway for carboxylic acids.
-
Transition: 265 → 221
-
-
Secondary Loss (-127 Da): Loss of Iodine.
-
Transition: 221 → 94
-
Fragmentation Visualization
Figure 2: Predicted fragmentation map. The loss of Iodine (127 Da) and the Acid moiety (44-46 Da) are the dominant features.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this step-by-step protocol. This workflow includes "Checkpoints" to validate the system before proceeding.
Step 1: Stock Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of DMSO (Dimethyl sulfoxide).
-
Reasoning: The compound has limited solubility in pure water. DMSO ensures complete dissolution.
-
-
Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Water:Methanol (Final conc: 10 µg/mL).
Step 2: Source Optimization (Infusion)
-
Flow Rate: 10 µL/min (syringe pump) mixed with LC flow (0.3 mL/min).
-
Parameter Ramp:
-
Capillary Voltage: Scan 2.5 kV to 4.5 kV.
-
Source Temp: Scan 250°C to 500°C.
-
Checkpoint: Monitor m/z 140 (Des-iodo fragment). If this peak intensity increases significantly relative to m/z 267, lower the source temperature . Thermal degradation of the C-I bond is occurring.
-
Step 3: Collision Energy (CE) Breakdown Curve
-
Perform a product ion scan of m/z 267.
-
Ramp CE from 5 eV to 50 eV.
-
Selection Rule:
-
Select the CE where the precursor (267) is ~10% intensity and the primary fragment (221 or 140) is maximized.
-
Typical Range: 15–25 eV for this class of compounds.
-
Step 4: Carryover Check
-
Iodine-containing compounds can be "sticky" on stainless steel lines.
-
Protocol: Inject a high concentration standard (10 µg/mL) followed immediately by a blank (pure solvent).
-
Acceptance Criteria: The peak area in the blank must be < 0.1% of the standard.
References
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[4] Retrieved from [Link]
-
Kéki, S., et al. (2017). Iodine-Containing Mass-Defect-Tuned Dendrimers for Use as Internal Mass Spectrometry Calibrants. Analytical Chemistry. Retrieved from [Link]
-
Vaid, R., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Retrieved from [Link]
Sources
physical and chemical properties of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Topic: Physical and Chemical Properties of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS No: 6645-75-6 | Formula: C₆H₇IN₂O₂ | MW: 266.04 g/mol [1]
Executive Summary: The Bifunctional Scaffold
In the landscape of medicinal chemistry, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid represents a high-value "bifunctional" scaffold. Its utility stems from the orthogonal reactivity of its two primary functional handles:
-
The C4-Iodo Motif: A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling rapid diversification of the heterocyclic core.
-
The N1-Acetic Acid Tail: A carboxylic acid linker that facilitates bioconjugation, amide coupling, or esterification to modulate solubility and pharmacokinetics.
This guide provides a definitive technical analysis of this compound, synthesizing physicochemical data, synthetic protocols, and reactivity profiles to support its application in kinase inhibitor discovery and agrochemical development.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) to establish a baseline for handling and formulation.
Table 1: Core Physical Constants
| Property | Value | Context/Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (iodine liberation). |
| Melting Point | 120 – 122 °C | Sharp melting point indicates high crystallinity. |
| Boiling Point | ~335 °C (Predicted) | Decomposes prior to boiling at atm pressure. |
| Density | 1.88 ± 0.1 g/cm³ | High density due to heavy iodine atom. |
| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents. |
| Water Solubility | Low (Acidic pH) | < 20 mg/L at pH 2. Soluble as carboxylate salt (pH > 7). |
| pKa (Acid) | 3.86 – 4.68 | Typical for N-linked acetic acids; forms salts with weak bases. |
| LogP | 0.88 – 1.00 | Moderate lipophilicity; favorable for drug-like fragments. |
| Polar Surface Area | 55.12 Ų | Good membrane permeability predictor. |
Structural Characterization
Accurate identification is critical for quality control. The following spectroscopic signatures are diagnostic for the 4-iodo-5-methyl isomer, distinguishing it from the 3-methyl regioisomer.
Nuclear Magnetic Resonance (NMR) Profile
Solvent: DMSO-d₆
-
¹H NMR (400 MHz):
-
δ 13.00 (br s, 1H): Carboxylic acid –OH (Exchangeable).
-
δ 7.55 (s, 1H): Pyrazole C3–H. Diagnostic singlet; absence of coupling confirms C4 substitution.
-
δ 4.85 (s, 2H): N–CH₂–COOH methylene group.
-
δ 2.25 (s, 3H): C5–Methyl group. Shifted upfield relative to N-methyl due to shielding.
-
-
¹³C NMR (100 MHz):
-
δ 169.5 (C=O): Carboxylic acid carbonyl.
-
δ 145.2 (C3): Pyrazole ring carbon.
-
δ 139.8 (C5): Methyl-substituted carbon.
-
δ 58.5 (C4-I): Carbon bearing iodine (significantly upfield due to heavy atom effect).
-
δ 50.2 (N-CH₂): Methylene linker.
-
δ 10.5 (CH₃): Methyl group.
-
Synthetic Pathways & Manufacturing
The synthesis of this scaffold must address regio-control to ensure the methyl group is at the 5-position rather than the 3-position. The most robust route involves the N-alkylation of 4-iodo-5-methylpyrazole .
Diagram 1: Synthetic Workflow (Graphviz)
Caption: Step-wise synthesis ensuring regioselective N-alkylation followed by mild ester hydrolysis.
Experimental Protocol: Regioselective Synthesis
Step 1: N-Alkylation
-
Dissolution: Dissolve 4-iodo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (10 mL/g).
-
Base Addition: Add anhydrous K₂CO₃ (2.5 eq). Stir at room temperature for 15 minutes to generate the pyrazolate anion.
-
Alkylation: Dropwise add ethyl bromoacetate (1.2 eq).
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water. Extract with Ethyl Acetate. The 5-methyl isomer is typically the major product due to steric thermodynamics, but purification by column chromatography may be required to remove trace 3-methyl isomer.
Step 2: Saponification
-
Hydrolysis: Dissolve the ester intermediate in THF:Water (1:1). Add LiOH·H₂O (2.0 eq).
-
Reaction: Stir at room temperature for 2 hours.
-
Acidification: Cool to 0°C and acidify to pH 3 with 1M HCl.
-
Isolation: Filter the resulting white precipitate. Wash with cold water and dry under vacuum over P₂O₅.
Reactivity & Applications
The versatility of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid lies in its ability to serve as a core module in fragment-based drug discovery (FBDD).
Diagram 2: Divergent Reactivity Profile
Caption: Orthogonal functionalization pathways. The C-I bond enables carbon-carbon bond formation, while the COOH group allows for linker attachment.
Key Application Areas
-
Kinase Inhibition: The 4-aryl-pyrazole motif is a "privileged structure" in kinase inhibitors (e.g., similar to the core of Celecoxib or Ruxolitinib). The iodine allows for the late-stage introduction of the aryl "warhead."
-
PROTAC Development: The carboxylic acid tail provides an ideal attachment point for linkers (PEG/alkyl chains) connecting the E3 ligase ligand to the protein of interest.
-
Agrochemicals: Pyrazole acetic acids are precursors to auxin-mimic herbicides and fungicides.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: The C-I bond is photosensitive. Store in amber vials to prevent homolytic cleavage and iodine liberation (yellowing).
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle iodine vapors).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66509236, 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid (Analogous Structure). Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
Sources
Technical Guide: Solubility Profile of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
This guide provides a technical analysis of the solubility profile for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 6645-75-6). It is structured to assist researchers in solvent selection for synthesis, purification, and formulation.
Executive Summary & Compound Analysis
Compound: 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid CAS: 6645-75-6 Molecular Weight: 266.04 g/mol Formula: C₆H₇IN₂O₂[1]
This compound is a bifunctional heterocyclic building block. Its solubility behavior is governed by the competition between the polar, ionizable carboxylic acid tail and the lipophilic, halogenated pyrazole core.
Physicochemical Drivers of Solubility
Understanding the molecular architecture is the first step in predicting solvent compatibility:
-
The Acidic Domain (Hydrophilic): The acetic acid side chain (
) confers pH-dependent solubility. At , the molecule exists as a carboxylate anion, drastically increasing water solubility. -
The Heterocyclic Core (Lipophilic): The 4-iodo and 5-methyl substituents on the pyrazole ring increase lipophilicity (
). This domain drives solubility in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. -
Crystal Lattice Energy: The presence of the iodine atom typically enhances intermolecular interactions (halogen bonding), potentially leading to higher lattice energy and lower solubility in non-polar solvents compared to non-iodinated analogs.
Solubility Profile by Solvent Class
The following data summarizes the expected solubility behavior based on physicochemical properties and standard protocols for pyrazole-acetic acid derivatives.
Table 1: Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism | Application |
| Dipolar Aprotic | DMSO, DMF, NMP | High (> 50 mg/mL) | Dipole-dipole, H-bond acceptance | Stock solutions, Reaction medium |
| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | H-bonding (Donor/Acceptor) | Recrystallization, Transfer solvent |
| Aqueous (Acidic) | 0.1 M HCl, Water (pH < 3) | Low (< 1 mg/mL) | Hydrophobic exclusion | Precipitation (Purification) |
| Aqueous (Basic) | 0.1 M NaOH, PBS (pH > 7.[2]4) | High (> 20 mg/mL) | Ionization (Salt formation) | Aqueous reactions, Extraction |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Dispersion forces, weak dipoles | Liquid-Liquid Extraction |
| Non-Polar | Hexanes, Heptane | Negligible | None | Anti-solvent for precipitation |
Critical Insight: The solubility in water is essentially a "switch" controlled by pH. The un-ionized acid (low pH) is sparingly soluble, while the salt form (high pH) is highly soluble. This property is the basis for the Acid-Base Swing Purification protocol described below.
Experimental Protocols
Protocol A: Visual Solubility Screening (Self-Validating)
Use this protocol to determine the precise solubility limit for your specific batch/polymorph.
Materials: 10 mg of compound, 1.5 mL HPLC vials, micropipettes, sonicator.
-
Weighing: Place 10 mg of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid into a clear glass vial.
-
Incremental Addition: Add the test solvent in 100 µL increments.
-
Agitation: After each addition, sonicate for 30 seconds at ambient temperature (
). -
Observation: Check for clarity.
-
Dissolved: Solution is clear (no particulates).
-
Undissolved: Turbidity or visible solid remains.
-
-
Calculation:
-
Validation: If the solution remains clear after standing for 1 hour, the solubility is stable. If precipitate forms, the system was supersaturated; repeat with more solvent.
Protocol B: Acid-Base Swing Purification
This method exploits the pH-dependent solubility to purify the compound without chromatography.
-
Dissolution: Dissolve the crude solid in 1M NaOH (approx. 10 mL per gram of solid). The solution should be clear.
-
Checkpoint: If solids remain, they are likely non-acidic impurities. Filter them out.
-
-
Washing: Wash the aqueous basic layer with Ethyl Acetate (3x) to remove non-polar organic impurities. Discard the organic layer.
-
Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~2.0. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Solubility & Purification Workflow
The following diagram illustrates the decision logic for solvent selection during purification and processing.
Figure 1: Decision tree for purification based on solubility properties. The Acid-Base swing is the most robust method for removing non-acidic contaminants.
Application Notes
For Recrystallization
The recommended solvent system is Ethanol/Water .
-
Procedure: Dissolve the compound in hot ethanol (approx.
). Add water dropwise until slight turbidity persists. Re-heat to clear the solution, then let it cool slowly to room temperature. This exploits the temperature coefficient of solubility in ethanol and the anti-solvent effect of water.
For Biological Assays
-
Stock Solution: Prepare a 10-50 mM stock solution in 100% DMSO .
-
Working Solution: Dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.
-
Caution: Do not dilute directly into cold aqueous buffer at high concentrations (>100 µM), as the compound may crash out due to the "Low" aqueous solubility at neutral pH (if not fully ionized).
For Synthesis (Reaction Solvent)
-
Nucleophilic Substitution: Use DMF or Acetonitrile with a base (e.g.,
) to ensure the carboxylic acid is deprotonated, preventing side reactions and improving nucleophilicity if further functionalizing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23093781, 5-iodo-1-methyl-1h-pyrazole-4-carboxylic acid (Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-. Retrieved from [Link]
Sources
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic Acid: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazole Moiety
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a privileged scaffold in a vast array of FDA-approved pharmaceuticals.[2][3] From the anti-inflammatory celecoxib to potent kinase inhibitors used in oncology, the pyrazole core is a recurring motif in molecules designed to interact with complex biological systems.[3][4][5] The strategic functionalization of this ring system is therefore of paramount importance for the generation of novel chemical entities with tailored pharmacological profiles.
This guide focuses on 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 6645-75-6), a highly versatile building block that combines three key features for synthetic utility: a reactive iodinated handle for cross-coupling reactions, a customizable acetic acid side chain for amide bond formation or further elaboration, and a methylated pyrazole core that influences solubility and metabolic stability. We will explore its synthesis, characterization, and diverse applications, providing both the theoretical underpinnings and practical, field-tested protocols for its use in the laboratory.
Physicochemical and Structural Properties
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a solid at room temperature with a molecular weight of 266.04 g/mol .[6] Its structure is presented below, highlighting the key functional groups that are central to its synthetic utility.
Table 1: Physicochemical Properties of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
| Property | Value | Source |
| CAS Number | 6645-75-6 | [6] |
| Molecular Formula | C₆H₇IN₂O₂ | [6] |
| Molecular Weight | 266.04 g/mol | [6] |
| Storage | Sealed in dry, 2-8°C | |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | |
| logP (Predicted) | 0.88072 |
Synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic Acid: A Step-by-Step Protocol
The synthesis of the title compound is a logical, multi-step process that begins with the construction of the pyrazole core, followed by iodination, N-alkylation, and final hydrolysis. Each step is based on well-established and reliable organic transformations. The causality behind the chosen reagents and conditions is to ensure high regioselectivity and yield, which are critical for a building block intended for multi-step synthetic campaigns.
Sources
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Technical Guide: Biological Potential & Therapeutic Applications of Pyrazole Acetic Acid Derivatives
Executive Summary
This technical guide analyzes the pharmacological versatility of pyrazole acetic acid derivatives , a privileged scaffold in medicinal chemistry. Structurally exemplified by the NSAID Lonazolac , this chemical class exhibits a unique "bimodal" binding capability: the pyrazole ring provides a rigid heterocyclic core for
The Chemical Scaffold & Structure-Activity Relationship (SAR)
The biological efficacy of pyrazole acetic acid derivatives hinges on the precise spatial arrangement of the acetic acid tail relative to the aryl-substituted pyrazole core.
Core Structural Mechanics
-
The Anchor (Acetic Acid): The carboxylic acid moiety (
) serves as the primary "anchor," forming salt bridges with arginine residues (e.g., Arg120 in COX enzymes). -
The Scaffold (Pyrazole): The 5-membered nitrogen ring acts as a linker that orients the aryl substituents into hydrophobic pockets.
-
The Selectivity Gates (Aryl Substituents):
-
C4-Position: Bulky aryl groups here often dictate COX-2 selectivity by exploiting the larger side pocket of the enzyme.
-
N1-Position: Electron-withdrawing groups (e.g.,
-F, -Cl) on the N1-phenyl ring enhance metabolic stability and lipophilicity.
-
SAR Visualization
The following diagram maps the critical modification zones on the scaffold.
Figure 1: Structural dissection of the pyrazole acetic acid scaffold highlighting functional zones.
Therapeutic Mechanisms
Anti-Inflammatory (COX Inhibition)
The primary mechanism involves the competitive inhibition of Cyclooxygenase enzymes. Unlike traditional NSAIDs, pyrazole acetic acid derivatives can be engineered for COX-2 selectivity .
-
Mechanism: The carboxylate anion binds to Arg120 at the entrance of the COX channel. The pyrazole ring positions a phenyl group into the hydrophobic side pocket (present in COX-2 but restricted in COX-1 by Ile523).
-
Key Insight: The flexibility of the methylene spacer (
) in the acetic acid group allows the molecule to adopt a "L-shaped" conformation necessary for high-affinity binding.
Anticancer Activity
Recent studies identify these derivatives as multi-target agents:
-
EGFR Inhibition: They act as ATP-competitive inhibitors, fitting into the adenine-binding pocket of the Epidermal Growth Factor Receptor.
-
Apoptosis Induction: Upregulation of Caspase-3 and Bax , coupled with downregulation of Bcl-2 , particularly in breast (MCF-7) and lung (A549) cancer lines.
Mechanistic Pathway Diagram
Figure 2: Dual mechanistic pathways showing COX-2 inhibition and EGFR-mediated apoptosis.
Experimental Framework: A Self-Validating System
To ensure reproducibility and scientific integrity, the following synthesis and testing protocols include built-in validation checkpoints.
Protocol: Synthesis of N1-Pyrazole Acetic Acid Derivatives
This route utilizes a Knoevenagel condensation followed by N-alkylation , a robust method for generating diverse libraries.
Reagents:
-
Aryl hydrazine hydrochloride
-
Ethyl acetoacetate (or appropriate 1,3-diketone)
-
Ethyl chloroacetate
-
Anhydrous
, Acetone, Ethanol, NaOH.
Step-by-Step Methodology:
-
Formation of Pyrazole Core (Cyclocondensation):
-
Reflux aryl hydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (20 mL) with catalytic glacial acetic acid for 4-6 hours.
-
Validation Checkpoint 1: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of hydrazine spot indicates completion.
-
Precipitate in ice water, filter, and recrystallize from ethanol.
-
-
N-Alkylation (Introduction of Ester Tail):
-
Dissolve the pyrazole product (5 mmol) in dry acetone (30 mL).
-
Add anhydrous
(10 mmol) and stir for 30 min (activation step). -
Add ethyl chloroacetate (6 mmol) dropwise. Reflux for 8-10 hours.
-
Validation Checkpoint 2: Proton NMR (
H-NMR) should show a singlet around 4.8-5.0 ppm (N-CH -CO) and a quartet/triplet pattern for the ethyl ester.
-
-
Hydrolysis (Generation of Acetic Acid):
-
Treat the ester with 10% NaOH (aq) in ethanol at reflux for 2 hours.
-
Acidify with dilute HCl to pH 2-3 to precipitate the free acid.
-
Final Validation: IR spectroscopy must show a broad O-H stretch (2500-3300 cm
) and a sharp C=O stretch (~1710 cm ) for the carboxylic acid.
-
Synthesis Workflow Diagram
Figure 3: Step-wise synthesis protocol with integrated quality control checkpoints.
Quantitative Data Summary
The following table summarizes comparative biological activity from key studies, standardizing results for researchers.
| Compound Class | Target / Assay | Activity Metric | Reference Standard | Notes |
| Lonazolac Analogues | COX-2 Inhibition | IC | Celecoxib (0.05 | High selectivity observed with 4-F phenyl substitutions [1]. |
| N1-Acetic Acids | S. aureus (Antibacterial) | MIC: 4 - 16 | Ciprofloxacin (2 | Electron-withdrawing groups increase potency [2]. |
| Pyrazolo-Triazoles | MCF-7 (Breast Cancer) | IC | Doxorubicin (1.2 | Activity correlates with EGFR kinase inhibition [3]. |
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][1][2]
-
Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. PMC. [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, and molecular docking. Bioorganic Chemistry. [Link]
Sources
exploring the SAR of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid analogs
Title: Navigating the Pyrazole-1-Acetic Acid Scaffold: A Technical Guide to the SAR of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic Acid Analogs
Executive Summary
In the realm of medicinal chemistry, the pyrazole-1-acetic acid motif serves as a "privileged scaffold," most notably recognized in the development of CRTH2 antagonists (for asthma/allergic rhinitis) and COX-2 inhibitors .
This guide focuses on a specific, high-value building block: 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid .[1] Unlike simple pyrazoles, this molecule possesses three distinct vectors for optimization:
-
The Acid Headgroup (N1): An ionic anchor for receptor engagement (e.g., Arg residues).[1]
-
The Halogen Handle (C4): A reactive iodine "warhead" ready for palladium-catalyzed cross-coupling to access deep hydrophobic pockets.[1]
-
The Steric Lock (C5-Methyl): A crucial conformational control element that restricts the rotation of the N-acetic acid tail, often differentiating bioactive conformers from inactive ones.[1]
Part 1: Chemical Biology & Therapeutic Context[2][3]
The utility of this scaffold is defined by its ability to mimic the carboxylate metabolites of arachidonic acid (such as PGD2).[1]
The Pharmacophore Model[2]
-
The Anchor (Zone 1): The carboxylic acid moiety mimics the
-chain of prostaglandins, forming a salt bridge with positively charged residues (e.g., Arg170 in the CRTH2 receptor). -
The Spacer: The methylene group (
) provides the necessary flexibility for the acid to reach its binding site while maintaining a specific distance from the aromatic core.[1] -
The Hydrophobic Tail (Zone 2): The iodine atom at C4 is rarely the final endpoint.[1] It serves as a gateway to introduce bulky aryl or heteroaryl groups (via Suzuki/Sonogashira coupling) that occupy large lipophilic pockets (e.g., the "specificity pocket" in COX-2 or the hydrophobic vestibule in CRTH2).[1]
The "Methyl Effect" (Zone 3)
The presence of a methyl group at position 5 (adjacent to the N-acetic acid) is not merely decorative.[1] It exerts 1,2-allylic strain (A(1,2) strain) against the N-methylene protons.[1]
-
Consequence: This steric clash prevents free rotation of the acetic acid tail, forcing the molecule into a preferred conformation.[1] In many CRTH2 antagonists, this "pre-organized" state reduces the entropic penalty of binding.[1]
Part 2: Synthetic Pathways & The "Regio-Trap"
A common pitfall in synthesizing this scaffold is regioselectivity .[1] Alkylating a 3(5)-methylpyrazole ring often yields the wrong isomer.
The "Self-Validating" Synthesis Protocol
Objective: Synthesize 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid with confirmed regiochemistry.
Step 1: The Regio-Divergent Alkylation (The Trap) Direct alkylation of 4-iodo-3-methyl-1H-pyrazole with ethyl bromoacetate usually favors the 1,3-isomer (sterically less hindered) over the desired 1,5-isomer .
-
Observation: 1,3-isomer (Major) vs. 1,5-isomer (Minor).
-
Correction Strategy: Use Ethyl Hydrazinoacetate to build the ring around the nitrogen, guaranteeing the position of the acetic acid tail.[1]
Step 2: Cyclization (The Correct Route)
-
Reagents: Ethyl hydrazinoacetate hydrochloride + 3-iodo-2,4-pentanedione (or precursor).
-
Mechanism: The terminal
of the hydrazine is the harder nucleophile and attacks the most reactive carbonyl, directing the cyclization to place the methyl group adjacent to the substituted nitrogen.[1]
Step 3: Validation (NOE)
-
Protocol: Perform a 1D-NOE (Nuclear Overhauser Effect) NMR experiment.
-
Success Criteria: Irradiate the
protons.-
1,5-Isomer (Target): You will see a strong NOE enhancement of the C5-Methyl group.
-
1,3-Isomer (Impurity): You will see NOE enhancement of the C5-Proton (or lack of methyl enhancement).[1]
-
Step 4: Functionalization (Suzuki Coupling)
-
Reagents: Scaffold (1.0 eq), Arylboronic acid (1.2 eq),
(5 mol%), (3.0 eq). -
Solvent: Dioxane/Water (4:1),
, 4h. -
Workup: Acidify to pH 3 to recover the free acid product.
Part 3: Visualization of Workflows
Diagram 1: Synthetic Logic & Regiocontrol
This diagram illustrates the divergence between the "Trap" (Direct Alkylation) and the "Solution" (De Novo Cyclization).[1]
Caption: Regio-divergent pathways in pyrazole synthesis. Direct alkylation often yields the undesired 1,3-isomer, while cyclization ensures the 1,5-substitution pattern.
Diagram 2: SAR Exploration Strategy
This diagram maps the structural zones to their biological functions.[1]
Caption: Pharmacophore mapping of the scaffold. Zone 2 (Iodine) allows library expansion, while Zone 3 (Methyl) controls the active conformation.
Part 4: Experimental Data Summary
Table 1: Key SAR Vectors & Expected Outcomes
| Position | Modification | Synthetic Method | Biological Impact |
| N1-Tail | Carboxylic Acid | Hydrolysis of Ester | Essential for receptor anchoring (Salt bridge).[1] |
| N1-Tail | Tetrazole | Nitrile + Azide | Bioisostere; improves metabolic stability and lipophilicity.[1] |
| C4-Iodine | Phenyl / Biaryl | Suzuki Coupling | Accesses hydrophobic pockets; dramatically increases potency (nM range).[1] |
| C4-Iodine | Alkyne | Sonogashira | Rigidifies the scaffold; probes depth of the binding pocket.[1] |
| C5-Methyl | Hydrogen | De-methylation | Removes steric lock; often leads to loss of potency due to entropic penalty.[1] |
| C5-Methyl | Trifluoromethyl | Fluorinated Building Block | Increases lipophilicity and metabolic stability; alters pKa of pyrazole.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776444, 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.[1] Retrieved from [Link]
-
Stock, N. et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from [Link]
-
Deng, X.[1][3][4] & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[3] Journal of Organic Chemistry.[1][3] Retrieved from [Link]
-
Faggiani, F. et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.[1][5] RSC Advances.[1] Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. ijiset.com [ijiset.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Profile: 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
The following technical guide details the properties, synthesis, and applications of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 6645-75-6).
CAS Registry Number: 6645-75-6 Chemical Family: Halogenated Heterocycle / Pyrazole Derivative Primary Application: Pharmaceutical Intermediate / Scaffold for Diversity-Oriented Synthesis
Executive Summary
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a high-value heterocyclic building block used primarily in the discovery of small-molecule therapeutics. Its structural uniqueness lies in its trifunctional nature:
-
The Pyrazole Core: A privileged scaffold in medicinal chemistry, known for improving metabolic stability and hydrogen-bonding potential.
-
The C4-Iodine Handle: A reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid elaboration of the core.
-
The N1-Acetic Acid Tail: A carboxylic acid moiety amenable to amide coupling or esterification, facilitating the attachment of solubilizing groups or pharmacophores.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis routes, and handling protocols for drug development workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
| Common Synonyms | (4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid; 4-Iodo-5-methyl-1-carboxymethylpyrazole |
| CAS Number | 6645-75-6 |
| Molecular Formula | C₆H₇IN₂O₂ |
| Molecular Weight | 266.04 g/mol |
| SMILES | CC1=C(I)C=NN1CC(=O)O |
| InChI Key | BOWHEDPTKNLGGJ-UHFFFAOYSA-N |
Physical Properties
| Property | Value / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically 160–165 °C (Note: Isomer dependent; ester derivatives melt lower, ~65-67 °C) |
| Solubility | Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in water (acidic pH); soluble in aqueous base (pH > 8). |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~2.0 (Pyrazole N2H+) |
| Storage Conditions | 2–8 °C, protect from light (Iodine-C bond sensitivity) |
Synthesis & Manufacturing (Process Chemistry)
The synthesis of CAS 6645-75-6 presents a classic regioselectivity challenge common to pyrazole chemistry: distinguishing between the N1-alkylation of the 3-methyl vs. 5-methyl tautomers.
Route A: Direct Alkylation (Common but Low Selectivity)
The alkylation of 4-iodo-3-methyl-1H-pyrazole with ethyl bromoacetate typically yields a mixture of isomers.
-
Major Product: 1,3-isomer (Sterically favored).
-
Minor Product (Target): 1,5-isomer (CAS 6645-75-6).
-
Note: This route requires rigorous chromatographic separation and is generally not preferred for scale-up of the 1,5-isomer.
Route B: De Novo Cyclization & Iodination (Recommended)
To ensure high regiochemical fidelity, a de novo synthesis followed by late-stage iodination is the superior protocol.
Step 1: Cyclization
Reaction of hydrazinoacetic acid ethyl ester with 4,4-dimethoxy-2-butanone (or acetylacetaldehyde dimethyl acetal). The hydrazine attacks the ketone carbonyl (more electrophilic), directing the methyl group to the 5-position.
-
Reagents: Ethanol, reflux, catalytic HCl.
-
Intermediate: Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate.
Step 2: Electrophilic Iodination
The pyrazole ring is electron-rich, allowing facile iodination at the C4 position.
-
Reagents: N-Iodosuccinimide (NIS) in Acetonitrile OR Iodine (I₂) + Ceric Ammonium Nitrate (CAN).
-
Conditions: Room temperature, 4–12 hours.
Step 3: Hydrolysis
Saponification of the ethyl ester to the free acid.
-
Reagents: LiOH (aq) / THF.
Visualization of Synthetic Workflow
Caption: Regioselective synthesis pathway for CAS 6645-75-6 favoring the 1,5-substitution pattern.
Experimental Protocol: Late-Stage Iodination
The following protocol assumes the availability of the non-iodinated precursor, (5-methyl-1H-pyrazol-1-yl)acetic acid or its ester.
Objective: Introduction of Iodine at C4.
-
Preparation: Dissolve 1.0 eq of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate in Acetonitrile (0.2 M concentration).
-
Addition: Add 1.1 eq of N-Iodosuccinimide (NIS) portion-wise at 0 °C to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS (Target M+1: ~295 for ester).
-
Workup: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (color change from brown to yellow/clear). Extract with Ethyl Acetate.[2][3][4]
-
Hydrolysis (One-Pot Optional): Evaporate solvent, redissolve in THF:Water (3:1), and treat with 2.0 eq LiOH. Stir 2 hours.
-
Isolation: Acidify to pH 3 with 1N HCl. The product, CAS 6645-75-6 , will precipitate or can be extracted with EtOAc.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5).
Biological Applications & Mechanism of Action
While CAS 6645-75-6 is not a drug itself, it serves as a critical pharmacophore installer .
Mechanism of Utility
-
Fragment-Based Drug Design (FBDD): The compound is a "linker-functionalized" fragment. The iodine allows coupling to aryl rings (simulating biaryl systems common in kinase inhibitors), while the acid allows attachment to solubilizing tails.
-
Kinase Inhibition: 1,5-Disubstituted pyrazoles are bioisosteres for imidazole and triazole rings found in p38 MAPK and EGFR inhibitors. The 5-methyl group often induces a twist in the biaryl conformation, improving selectivity by accessing hydrophobic pockets.
Divergent Synthesis Scheme
The compound allows for orthogonal functionalization :
-
Reaction A (Suzuki): React C4-I with Ar-B(OH)₂.
-
Reaction B (Amide Coupling): React COOH with R-NH₂.
Caption: Orthogonal functionalization strategy using CAS 6645-75-6 in medicinal chemistry libraries.
Availability & Sourcing
This compound is classified as a specialty building block . It is typically not held in bulk metric-ton inventory but is available in gram-to-kilogram quantities for R&D.
-
Primary Suppliers: Specialized heterocyclic catalog vendors (e.g., BLDpharm, ChemScene, Combi-Blocks, Enamine).
-
Lead Time:
-
In Stock: 1–50g (Ships in 1–3 days).
-
Bulk Synthesis: 100g+ (typically 3–4 weeks lead time).
-
-
Purity Standards: Standard commercial grade is >95% (NMR/HPLC). For GMP applications, re-purification and heavy metal testing (Pd scavenging) are required due to potential catalyst residues from upstream synthesis.
References
-
PubChem Compound Summary. (2025). 2-(4-iodo-5-methylpyrazol-1-yl)acetic acid (CID 66509225). National Center for Biotechnology Information. Link
-
Faggiani, F., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances. Link
-
Volochnyuk, D. M., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Arkivoc.[5] Link
-
ChemScene Product Data. (2025). 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid MSDS and Properties.Link
-
BLDpharm Catalog. (2025). Heterocyclic Building Blocks: CAS 6645-75-6.[6]Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ijiset.com [ijiset.com]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
Methodological & Application
Application Note: Antimicrobial Profiling of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic Acid
[1]
Executive Summary
This guide details the technical protocols for utilizing 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 6645-75-6) in phenotypic antimicrobial assays.[1] While often utilized as a synthetic intermediate for complex hydrazides and amides, this halogenated pyrazole scaffold possesses intrinsic pharmacophoric properties—specifically the 4-iodo substitution and the N1-acetic acid moiety—that warrant direct evaluation in Structure-Activity Relationship (SAR) studies.[1]
This document provides standardized workflows for solubilization, Minimum Inhibitory Concentration (MIC) determination, and Time-Kill kinetics, specifically optimized for acidic, halogenated small molecules.
Chemical Context & Rationale
The Pharmacophore
The subject compound integrates three distinct structural motifs relevant to medicinal chemistry:
-
Pyrazole Core: A privileged scaffold known to inhibit bacterial DNA gyrase and fungal CYP51.
-
4-Iodo Substitution: Halogenation at the C4 position enhances lipophilicity (LogP ~0.[1]88) and metabolic stability, potentially increasing membrane permeability compared to non-halogenated analogs.[1]
-
N1-Acetic Acid Tail: Provides a handle for hydrogen bonding and pH-dependent solubility.[1] In SAR studies, this moiety mimics the acidic functionality found in quinolones.[1]
Technical Specifications
| Property | Value | Notes |
| Molecular Formula | C₆H₇IN₂O₂ | |
| Molecular Weight | 266.04 g/mol | |
| pKa (Predicted) | ~3.5 - 4.0 | Weakly acidic due to carboxylic acid.[1][2] |
| LogP | 0.88 | Moderate lipophilicity; cell-permeable.[1] |
| Solubility | DMSO (>50 mg/mL) | Poor water solubility at neutral pH.[1] |
Material Preparation & Handling[1][3][4]
Stock Solution Preparation (Self-Validating Step)
Objective: Create a stable 10 mg/mL (or 20 mM) stock solution. Critical Consideration: The carboxylic acid group can lead to precipitation in unbuffered aqueous media. DMSO is the required vehicle.
Protocol:
-
Weigh 10.0 mg of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid into a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex vigorously for 30 seconds.
-
Visual Check: Hold against a light source. The solution must be completely clear. If particulate matter remains, sonicate for 5 minutes at 40 kHz.
-
Sterilization: Do not autoclave. If sterility is strictly required, filter through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Note: Nylon filters may bind the compound.[1]
Working Solution (Dilution Logic)
To avoid DMSO toxicity to bacteria, the final DMSO concentration in the assay well must be
-
Intermediate Dilution: Dilute the stock 1:10 in the culture media (e.g., Mueller-Hinton Broth) immediately before plating.[1] This creates a "2x" working solution that prevents precipitation shock.
Core Protocol: Broth Microdilution (MIC)[1]
Methodology: CLSI M07-A10 Standard (Modified for Acidic Small Molecules).[1] Target Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]
Experimental Workflow
Figure 1: Standardized Broth Microdilution Workflow for Pyrazole Derivatives.
Step-by-Step Procedure
-
Plate Setup: Use a sterile 96-well flat-bottom polystyrene plate.
-
Media Dispensing: Add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to columns 2 through 12.
-
Compound Addition:
-
Add 200 µL of the Intermediate Working Solution (from Section 3.2) to Column 1.
-
Perform a serial 2-fold dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... stop at Col 10. Discard the final 100 µL.
-
Result: A concentration gradient (e.g., 500 µg/mL down to 0.97 µg/mL).
-
-
Controls (Internal Validation):
-
Inoculation:
-
Prepare a 0.5 McFarland standard bacterial suspension.
-
Dilute 1:100 in CAMHB to achieve
CFU/mL. -
Add 100 µL of this inoculum to wells in Columns 1–11.
-
Final Assay Volume: 200 µL.
-
Final Inoculum:
CFU/mL.
-
-
Incubation: Seal with a breathable membrane. Incubate at 37°C for 18–24 hours (Bacteria) or 24–48 hours (Fungi).[1]
Readout & Interpretation[1]
Advanced Protocol: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).[1]
-
Preparation: Prepare tubes with compound concentrations at 1x MIC and 2x MIC . Include a Growth Control (no drug).[1]
-
Inoculation: Add bacteria to a final density of
CFU/mL. -
Sampling:
-
Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Perform serial 10-fold dilutions in sterile saline.
-
Plate 10 µL spots onto Agar plates.
-
-
Analysis: Count colonies after incubation.
Data Analysis & Troubleshooting
Logic for MIC/MBC Ratios
The relationship between MIC and Minimum Bactericidal Concentration (MBC) defines the mechanism.
Figure 2: Interpreting Potency Ratios.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Acidic pH shock or high concentration.[1] | Buffer the media with 100 mM MOPS (pH 7.2). Ensure DMSO < 2.5%. |
| Skipped Wells | Pipetting error or contamination. | Use multi-channel pipettes; work in a laminar flow hood. |
| Growth in Sterility Control | Contaminated media or DMSO.[3] | Filter sterilize all reagents. Use fresh DMSO. |
| High MIC (>500 µg/mL) | Compound lacks intrinsic potency.[1] | Consider derivatization (e.g., converting acid to hydrazide) to improve binding.[1] |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.[1] Link
-
Bekhit, A. A., et al. (2015).[1] "Design, synthesis, and biological evaluation of some novel pyrazole derivatives as anti-inflammatory and antimicrobial agents."[1][3] European Journal of Medicinal Chemistry. (Validates pyrazole scaffold activity). Link
-
Kumar, K., et al. (2013).[1][4] "Synthesis and antimicrobial evaluation of some novel pyrazole derivatives." Journal of Chemical and Pharmaceutical Research. (Describes protocols for pyrazole-acetic acid precursors). Link
-
Gaylord Chemical Company. (2007).[5][6] "Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102." (Reference for solvent compatibility). Link
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(4-iodo-5-methyl-1h-pyrazol-1-yl)propanoic acid (C7H9IN2O2) [pubchemlite.lcsb.uni.lu]
- 3. sajet.in [sajet.in]
- 4. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. studylib.net [studylib.net]
anti-inflammatory screening of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Application Note: Anti-Inflammatory Screening of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Executive Summary
This guide details the technical protocols for evaluating the anti-inflammatory potential of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (referred to herein as IMP-AA ).[1][2] Belonging to the pyrazole-acetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs)—structurally related to Lonazolac and Celecoxib—this compound presents a unique pharmacological profile due to the 4-iodo substitution, which may facilitate halogen bonding within the cyclooxygenase (COX) active site.
This document outlines a validated screening cascade, moving from high-throughput physicochemical assays to mechanistic enzymatic screens and cellular validation.[1][2]
Compound Profile & Handling
Chemical Rationale:
-
Acetic Acid Tail: Mimics the carboxylate head group of arachidonic acid, facilitating ionic interaction with Arg120 in the COX channel.[2]
-
4-Iodo Moiety: Provides a large, lipophilic pharmacophore capable of halogen bonding with the hydrophobic pocket of COX-2.[2]
-
Pyrazole Core: A rigid scaffold that reduces conformational entropy penalty upon binding.[2]
Physiochemical Properties & Storage:
| Property | Specification | Handling Note |
|---|---|---|
| Molecular Weight | ~266.04 g/mol | -- |
| Solubility | DMSO (>20 mg/mL) | Critical: Poor aqueous solubility.[1][2] Prepare 1000x stocks in DMSO. |
| Stability | Light Sensitive | The C-I bond is photolabile.[2] Store in amber vials at -20°C. |
| pKa | ~4.5 (Carboxylic acid) | Ionized at physiological pH (7.4).[2] |
Screening Cascade Overview
The following flowchart illustrates the logical progression of assays to validate IMP-AA, ensuring resources are not wasted on inactive compounds.
Figure 1: Strategic screening cascade for IMP-AA. Tier 1 filters for general protein stabilization; Tier 2 defines mechanism; Tier 3 confirms cellular efficacy.
Protocol 1: Albumin Denaturation Assay (Tier 1)
Objective: A rapid, cost-effective preliminary screen.[1][2] Inflammation induces protein denaturation; compounds that stabilize albumin against heat stress often possess anti-inflammatory activity.[2]
Materials:
-
Incubator (37°C) and Water Bath (70°C).[5]
Methodology:
-
Preparation:
-
Test Solution: Mix 0.45 mL of 1% BSA with 0.05 mL of IMP-AA (various concentrations: 10–500 µg/mL).
-
Control: 0.45 mL BSA + 0.05 mL Vehicle (DMSO/PBS).
-
Standard: 0.45 mL BSA + 0.05 mL Diclofenac.[2]
-
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Heat samples at 70°C for 5 minutes (induces turbidity).
-
Measurement: Cool to room temperature. Measure absorbance at 660 nm .
Calculation:
Success Criteria: An IC50 < 100 µg/mL warrants progression to Tier 2.[2]
Protocol 2: COX-1/COX-2 Inhibition Assay (Tier 2)
Objective: To determine the potency and selectivity of IMP-AA.[2] The pyrazole core suggests COX-2 selectivity, which must be quantified.[2]
Mechanism: Peroxidase activity of COX converts PGG2 to PGH2, oxidizing the co-substrate (TMPD or Amplex Red).[2] Inhibitors reduce the rate of oxidation.[2]
Materials:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.[2]
-
Substrate: Arachidonic Acid (100 µM).[2]
-
Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1][2]
-
Heme (Cofactor).[2]
Methodology:
-
Enzyme Activation: Reconstitute COX enzymes in Tris-HCl buffer (pH 8.0) with Heme.[2]
-
Inhibitor Incubation:
-
Reaction Initiation: Add 10 µL of Arachidonic Acid + TMPD mixture.
-
Kinetic Read: Monitor absorbance at 590 nm (or fluorescence for Amplex Red) for 5 minutes.
Data Analysis:
-
Plot Log[Concentration] vs. % Inhibition.[2]
-
Calculate IC50 for COX-1 and COX-2 using non-linear regression (Sigmoidal dose-response).
-
Selectivity Index (SI):
.[1][2]
Protocol 3: Cellular Inflammation (RAW 264.7 Macrophages)
Objective: Confirm that IMP-AA can cross cell membranes and inhibit inflammatory mediators (NO and PGE2) in a living system.[2]
Materials:
-
RAW 264.7 murine macrophage cell line.[2]
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (1 µg/mL).[2]
-
Griess Reagent (for Nitric Oxide detection).[2]
-
PGE2 ELISA Kit.[2]
-
MTT Reagent (for cell viability control).[2]
Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates; incubate 24h. -
Treatment:
-
Supernatant Analysis:
-
Viability Check (Critical):
Pathway Visualization:
Figure 2: Mechanism of action in LPS-stimulated macrophages.[1][2] IMP-AA targets the COX-2 enzymatic step, reducing PGE2 output.[1][2]
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Precipitation in Assay Buffer | Hydrophobicity of Iodo-pyrazole | Limit final DMSO concentration to 0.5-1%. Use surfactant (0.01% Tween-80) in buffer.[2] |
| High Background in COX Assay | TMPD auto-oxidation | Prepare TMPD fresh.[2] Protect from light.[2] Use Amplex Red for higher stability.[2] |
| Cytotoxicity in Cells | Iodine toxicity | If MTT assay shows <80% viability, reduce concentration range.[1][2] Verify I-C bond stability (free iodine is toxic).[2] |
References
-
Chandra, S., et al. (2012). "In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method."[2] Asian Pacific Journal of Tropical Biomedicine. Link
-
BPS Bioscience. "COX-2 Inhibitor Screening Assay Kit Protocol."[2] BPS Bioscience Technical Notes. Link[1]
-
Osman, E.O., et al. (2023). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, and investigation of anti-inflammatory potential."[1][2] RSC Advances. Link
-
Zelenin, K.N., et al. (1999). "Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives."[1][2][8] Arzneimittelforschung. Link
-
Refaey, R.H., et al. (2019). "New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay."[1][2] European Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. e-mjm.org [e-mjm.org]
- 4. plantarchives.org [plantarchives.org]
- 5. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic Acid in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Pyrazole Derivatives in Oncology
The pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] In recent years, pyrazole derivatives have garnered significant attention as promising candidates for anticancer drug development due to their unique chemical properties that allow for versatile substitutions, leading to enhanced efficacy and selectivity.[1][2][3] Numerous studies have revealed that these compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for tumor growth and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, as well as targeting receptor tyrosine kinases like EGFR and VEGFR.[1][4][5][6][7] Pyrazole-based compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest across a range of cancer cell lines.[1][8][9]
This guide provides a comprehensive framework for the initial in-vitro evaluation of novel pyrazole-containing compounds, using 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid as a representative molecule. While specific data for this particular compound is not extensively available in public literature, the protocols outlined herein are standard, robust methodologies for assessing the anticancer potential of new chemical entities.
Quantitative Data Presentation: Summarizing Compound Activity
A critical first step in evaluating a novel compound is to determine its cytotoxic or anti-proliferative effects. The half-maximal inhibitory concentration (IC50) is a key metric. Data should be meticulously recorded and presented in a clear, tabular format for comparative analysis across different cancer cell lines and incubation times.
Table 1: Hypothetical IC50 Values for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic Acid
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 |
| A549 | Lung Carcinoma | 48 | 22.5 |
| PC-3 | Prostate Cancer | 48 | 18.2 |
| HCT116 | Colon Carcinoma | 48 | 25.1 |
| U-87 MG | Glioblastoma | 48 | 12.9 |
Experimental Workflow for Novel Compound Evaluation
The following diagram illustrates a standard workflow for the in-vitro characterization of a novel anticancer compound.
Caption: A typical experimental workflow for evaluating a novel anticancer compound.
Detailed Experimental Protocols
Cell Viability/Cytotoxicity Assay (XTT Protocol)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11] The XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent is reduced by mitochondrial dehydrogenases in living cells to a water-soluble orange formazan product.[10][12] This method is advantageous over the MTT assay as it does not require a solubilization step.[12]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (stock solution in DMSO)
-
XTT Cell Viability Kit (containing XTT reagent and an electron-coupling reagent)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and count them using a hemocytometer. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[13] Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT working solution according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling reagent).
-
XTT Incubation: Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.[13]
-
Absorbance Measurement: Measure the absorbance of the orange formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][16] Propidium iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[14]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Seed approximately 1 x 10^6 cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Collect both adherent and floating cells.[15]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain cellular DNA stoichiometrically, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[18] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
Materials:
-
Treated and untreated cancer cells (approx. 1 x 10^6 cells per sample)
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect cells after treatment with the compound at desired concentrations and time points.
-
Fixation: Centrifuge cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate at -20°C for at least 2 hours (or overnight).[17]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.[19]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[19]
Western Blot Analysis of Signaling Pathways
Principle: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20][21] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies to visualize the protein of interest.[21][22] This is crucial for investigating the compound's effect on key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, PARP, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.[17]
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-PAGE.[23][24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle shaking.[24]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again with TBST. Incubate with a chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Potential Signaling Pathways to Investigate
Based on existing literature for pyrazole derivatives, the PI3K/AKT/mTOR and MAPK/ERK pathways are prominent targets in cancer.[1][5][6] Investigating the phosphorylation status of key proteins in these cascades can provide mechanistic insights.
Caption: A simplified diagram of the PI3K/AKT and MAPK/ERK signaling pathways.
Conclusion and Future Directions
This guide provides a foundational set of protocols to begin the in-vitro characterization of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid, or any novel pyrazole derivative, as a potential anticancer agent. The initial screening will establish its cytotoxic potency, while subsequent mechanistic studies will elucidate its effects on apoptosis and cell cycle progression. Western blot analysis will be instrumental in identifying the molecular targets and signaling pathways modulated by the compound. Positive and compelling results from these in-vitro studies will form the basis for more advanced preclinical investigations, including in-vivo animal models, to further assess its therapeutic potential.
References
-
Zhang, X., Wu, S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789. [Link]
-
Various Authors. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
Kim, H. J., & Lee, J. H. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 45(1), 1B.7.1-1B.7.14. [Link]
-
Lee, S. H., et al. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1651. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]
-
Various Authors. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Various Authors. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
-
University of Bergen. Protocol IncuCyte® Apoptosis Assay. [Link]
-
Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129-140. [Link]
-
Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bioprotocol, 6(19), e1953. [Link]
-
ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use? [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038. [Link]
-
Various Authors. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Sgandurra, M., et al. (2021). New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. Molecules, 26(19), 5762. [Link]
-
Oreate AI Blog. (2025). Understanding the Western Blot: A Key Tool in Cancer Research. [Link]
-
Various Authors. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406. [Link]
-
Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-ph". Anticancer Research, 39(7), 3375-3382. [Link]
-
Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
-
Various Authors. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4851. [Link]
-
ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]
-
Various Authors. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives. IJISET - International Journal of Innovative Science, Engineering & Technology, 7(10). [Link]
-
Emirak, A. A., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(10), 6905-6925. [Link]
-
Various Authors. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. [Link]
-
Abdul-Majeed, S. Z., Mahdi, M. F., & Al-Mugdadi, S. F. H. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-10. [Link]
-
SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. jove.com [jove.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 20. medium.com [medium.com]
- 21. Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog [oreateai.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
application of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid in medicinal chemistry
Application Note: 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid in Medicinal Chemistry
Executive Summary
This guide details the application of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (referred to herein as IMP-AA ) as a bifunctional building block in medicinal chemistry.
IMP-AA is a "privileged scaffold" precursor. Its utility stems from its orthogonal reactivity:
-
C-4 Iodine: A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling the installation of aryl/heteroaryl pharmacophores (e.g., for kinase hinge binding).
-
N-1 Acetic Acid: A carboxylic acid tether allowing for amide coupling, esterification, or cyclization to tune physicochemical properties (solubility, permeability) or target engagement.
-
C-5 Methyl: A steric element that restricts conformational rotation, often improving selectivity profiles in enzyme pockets compared to des-methyl analogs.
Chemical Profile & Reactivity Map
| Property | Data |
| Formula | C₆H₇IN₂O₂ |
| MW | 266.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | High: DMSO, DMF, MeOH.[1] Low: DCM, Water (pH < 4). |
| pKa (Calc) | ~3.8 (Carboxylic acid), ~2.5 (Pyrazole N) |
| Storage | 2-8°C, protect from light (C-I bond sensitivity) |
Reactivity Architecture (DOT Visualization)
Figure 1: Orthogonal reactivity map of IMP-AA illustrating the three primary vectors for chemical modification.
Application Protocols
Protocol A: Scaffold Elaboration via Suzuki-Miyaura Coupling
Objective: To install an aryl group at the C-4 position (e.g., creating a kinase inhibitor core).
Rationale: The C-4 iodine is highly labile. The C-5 methyl group introduces steric bulk near the reaction center; therefore, phosphine ligands with smaller cone angles or high-activity precatalysts (e.g., XPhos, SPhos) are recommended over standard PPh₃ to prevent catalytic stalling.
Materials:
-
IMP-AA (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with IMP-AA, aryl boronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in microwave).
-
Note: Monitor via LC-MS.[2] The acid moiety may cause streaking on TLC; use LC-MS for accurate conversion data.
-
-
Workup: Acidify reaction mixture to pH ~3 with 1N HCl (careful of CO₂ evolution). Extract with EtOAc (x3).
-
Purification: The product will be in the organic layer. Wash with brine, dry over Na₂SO₄. Purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Amide Coupling (Library Generation)
Objective: To derivatize the N-1 tail for solubility or target interaction.
Rationale: The carboxylic acid is sterically unhindered. Standard coupling agents work well, but avoid carbodiimides (EDC/DCC) if the amine partner is a weak nucleophile; HATU is preferred for high-throughput library synthesis.
Materials:
-
IMP-AA (1.0 eq)
-
Amine (R-NH₂, 1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve IMP-AA and DIPEA in DMF. Stir for 5 minutes at RT.
-
Addition: Add HATU. Stir for 10 minutes to form the activated ester (yellowing of solution usually occurs).
-
Coupling: Add the amine. Stir at RT for 2–12 hours.
-
Validation: Check LC-MS for [M+H]⁺.
-
Workup: Dilute with water. If the product precipitates, filter and wash with water/ether.[3] If soluble, extract with DCM.
-
Critical Check: Ensure removal of tetramethylurea byproduct (from HATU) via water washes.
-
Advanced Application: Fragment-Based Drug Design (FBDD)
IMP-AA is ideal for Fragment Growing . A common workflow involves "growing" the molecule from the acid tail to interact with solvent-exposed regions of a protein while the pyrazole-aryl head occupies a hydrophobic pocket.
Case Study: Designing an EGFR Kinase Inhibitor
Hypothesis: The pyrazole N-2 acts as a hydrogen bond acceptor for the kinase hinge region. The C-4 aryl group extends into the hydrophobic back-pocket. The N-1 acetic acid tail extends towards the solvent front, where it can be coupled to a solubilizing morpholine ring.
Workflow Diagram (DOT):
Figure 2: Sequential functionalization workflow. Performing amide coupling before Suzuki coupling is often preferred to prevent catalyst poisoning by the free carboxylic acid during the Palladium cycle.
References & Authority
-
Pyrazole-Acetic Acid Derivatives in Medicinal Chemistry:
-
Source: Bekhit, A. A., et al. "Pyrazole derivatives as anti-inflammatory agents." European Journal of Medicinal Chemistry (2015).
-
Context: Establishes the pyrazole-acetic acid motif as a validated pharmacophore for COX-2 and kinase inhibition.
-
Link:
-
-
Cross-Coupling of 4-Iodopyrazoles:
-
Source: Li, J. J. (Editor). "Palladium-Catalyzed Cross-Coupling Reactions of Pyrazoles." Name Reactions for Homologation (2009).
-
Context: Validates the reactivity profile of C-4 iodopyrazoles in Suzuki and Sonogashira couplings.
-
Link:
-
-
Synthesis of Fused Systems (Pyrazolyl s-Triazines):
-
Source:Molecules (MDPI). "Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives."
-
Context: Demonstrates the use of the acetic acid tail for cyclization reactions to form tricyclic cores.
-
Link:
-
-
Commercial Availability & Physical Data:
-
Source: ChemScene / BenchChem Product Data.
-
Context: Verification of CAS 6645-75-6 properties and availability.
-
Link:
-
Disclaimer: This protocol is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The C-4 iodo moiety is potentially genotoxic; handle with care.
Sources
experimental setup for testing neuroprotective effects of pyrazole compounds
Application Note: Experimental Setup for Testing Neuroprotective Effects of Pyrazole Compounds
Executive Summary & Strategic Rationale
Pyrazole derivatives (five-membered heterocycles with two adjacent nitrogen atoms) are a privileged scaffold in neuropharmacology due to their ability to modulate key neurodegenerative pathways, including Nrf2/ARE antioxidant signaling , NF-
This guide departs from generic screening protocols to focus on the specific physicochemical challenges of pyrazoles—namely, their lipophilicity and solubility profiles—and their dual-mechanism potential (anti-inflammatory + antioxidant). The experimental workflow is designed to validate "hit" compounds through a funnel of increasing biological complexity: from in silico blood-brain barrier (BBB) prediction to in vivo behavioral rescue in zebrafish and rodent models.
Chemical Preparation & Characterization
Critical Causality: Pyrazoles often exhibit poor aqueous solubility. Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative toxicity data (crystal formation lysing cells) or false-positive neuroprotection (aggregates sequestering toxins).
Protocol: Compound Solubilization
-
Primary Stock: Dissolve the pyrazole derivative in 100% DMSO (molecular biology grade) to a concentration of 10–50 mM .
-
Validation: Sonicate for 5 minutes at 40 kHz. Visual inspection must confirm no turbidity.
-
-
Working Solutions: Dilute the stock into serum-free culture medium (e.g., DMEM/F12) immediately prior to use.
-
Constraint: Final DMSO concentration must not exceed 0.1% (v/v) for neuronal cultures (SH-SY5Y, PC12) and 0.05% for zebrafish larvae, as DMSO itself can induce mild neuroprotection or toxicity, confounding results.
-
-
Stability Check: Verify stability in culture media at 37°C for 24h using HPLC-UV if the compound contains labile groups (e.g., ester linkages).
In Vitro Screening: The Dual-Cell Model
To claim "neuroprotection," one must distinguish between direct neuronal survival and indirect protection via microglial anti-inflammatory action. We utilize a Dual-Cell Model System .
Workflow Visualization
Caption: Integrated workflow for pyrazole neuroprotection testing, moving from permeability checks to mechanistic validation and in vivo confirmation.
Experiment A: Direct Neuroprotection (SH-SY5Y Cells)
Rationale: Undifferentiated SH-SY5Y cells are often criticized for lacking mature neuronal phenotypes. This protocol requires Retinoic Acid (RA) differentiation to induce dopaminergic-like characteristics, making the model relevant for Parkinson’s research.
-
Differentiation: Seed SH-SY5Y cells; treat with 10
M All-trans Retinoic Acid (RA) for 5–7 days in low-serum medium (1% FBS). -
Pre-treatment: Incubate differentiated cells with Pyrazole (0.1, 1, 10, 50
M) for 2 hours (preventative model). -
Insult: Add 6-OHDA (50
M) or H O (100–200 M) . Incubate for 24 hours.-
Note: 6-OHDA requires ascorbic acid (0.01%) in the vehicle to prevent auto-oxidation outside the cell.
-
-
Readout:
-
MTT/CCK-8 Assay: Mitochondrial metabolic activity.
-
LDH Release: Membrane integrity (necrosis indicator).
-
Morphology: Use Phase-contrast microscopy to quantify neurite outgrowth/retraction.
-
Experiment B: Anti-Neuroinflammation (BV-2 Microglia)
Rationale: Pyrazoles often act by suppressing the "cytokine storm" from activated microglia.
-
Activation: Seed BV-2 cells. Co-treat with Pyrazole and LPS (1
g/mL) . -
Incubation: 24 hours.
-
Supernatant Analysis: Collect media to measure NO (Griess Reagent) and cytokines (TNF-
, IL-6 via ELISA). -
Conditioned Media Transfer (Optional but Recommended): Transfer supernatant from treated BV-2 cells to healthy SH-SY5Y neurons. If neurons survive better than those receiving only LPS-supernatant, the pyrazole exerts indirect neuroprotection.
Mechanistic Elucidation
To publish in high-impact journals, you must define the molecular target. Pyrazoles typically function via the Nrf2-ARE axis (antioxidant) or by inhibiting NF-
Signaling Pathway Diagram
Caption: Dual mechanism of action: Nrf2 activation (green path) and NF-κB inhibition (red path) by pyrazole derivatives.
Protocol: Western Blotting for Nrf2/HO-1
-
Lysis: Isolate Cytosolic vs. Nuclear fractions using a nuclear extraction kit. Nrf2 translocation is the key metric.
-
Antibodies: Anti-Nrf2 (1:1000), Anti-HO-1 (1:1000), Anti-Lamin B1 (Nuclear loading control), Anti-
-actin (Cytosolic control). -
Expected Result: Effective pyrazoles will increase Nuclear Nrf2 and total HO-1 levels while decreasing Cytosolic Nrf2.
In Vivo Validation: Zebrafish Model
Zebrafish (Danio rerio) larvae are the preferred mid-throughput model for pyrazoles due to their permeability to small molecules added directly to the water.
Protocol: PTZ-Induced Seizure/Oxidative Stress[1][2]
-
Embryo Collection: Collect fertilized eggs; maintain in E3 medium at 28.5°C.
-
Drug Treatment: At 3 days post-fertilization (dpf) , transfer larvae to 96-well plates (1 larva/well). Add Pyrazole (1, 3, 10
M) to the water. Incubate for 24h. -
Induction: Add Pentylenetetrazole (PTZ, 10–15 mM) to induce seizure-like hyperactivity and oxidative stress.
-
Behavioral Tracking: Use an automated video tracking system (e.g., DanioVision).
-
Metric: Total distance moved (mm) and velocity (mm/s) over 30 mins.
-
Success Criteria: Pyrazole reduces hyper-locomotion toward baseline levels.
-
-
Biochemical Assay: Homogenize larvae (n=20/group) to measure Acetylcholinesterase (AChE) activity and Lipid Peroxidation (MDA levels) .
Data Summary & Troubleshooting
| Assay | Key Endpoint | Common Pitfall | Solution |
| MTT/CCK-8 | Absorbance @ 450/570nm | Chemical reduction of MTT by the pyrazole itself (false high viability). | Use cell-free control wells containing only media + compound + MTT. |
| ROS (DCFDA) | Fluorescence Intensity | DCFDA is light-sensitive and leaks from cells. | Wash cells gently; measure immediately (<30 mins) in the dark. |
| Western Blot | Protein Band Density | Nrf2 degrades rapidly (half-life < 20 min). | Add proteasome inhibitors (MG-132) during lysis if detection is weak. |
| Zebrafish | Locomotor Activity | Variable baseline activity. | Acclimatize larvae to the dark/light chamber for 10 mins before recording. |
References
-
Vertex AI Search. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health. 1[2]
-
MDPI. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. 2
-
International Immunopharmacology. (2024).[3][4] Neuroprotective potential of pyrazole benzenesulfonamide derivative T1 in targeted intervention against PTZ-induced epilepsy-like condition in in vivo zebrafish model. 4
-
Experimental Neurology. (2020). A novel pyrazolo [3,4-d] pyrimidine, KKC080106, activates the Nrf2 pathway and protects nigral dopaminergic neurons.[5] 5
-
Frontiers in Pharmacology. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. 6[2][7]
-
Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. 8[7]
Sources
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective potential of pyrazole benzenesulfonamide derivative T1 in targeted intervention against PTZ-induced epilepsy-like condition in in vivo zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo [3,4-d] pyrimidine, KKC080106, activates the Nrf2 pathway and protects nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 7. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
use of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid as a ligand in coordination chemistry
This Application Note and Protocol Guide details the utilization of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 6645-75-6) in coordination chemistry. It bridges the gap between commercial availability and advanced experimental application, focusing on crystal engineering and Metal-Organic Framework (MOF) construction.[1]
Executive Summary
The ligand 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (abbreviated here as H-IMPA ) represents a bifunctional building block for coordination polymers and supramolecular assemblies. Unlike simple pyrazolyl-carboxylates, H-IMPA incorporates a heavy halogen donor (Iodine at C4) capable of strong Halogen Bonding (XB) interactions (
This guide provides validated protocols for:
-
Ligand Preparation: High-purity synthesis and activation.
-
Coordination Strategy: Designing 1D-3D frameworks using mixed-donor modes.
-
Crystal Engineering: Exploiting the C–I···N/O synthons for supramolecular stability.
Chemical Profile & Properties[2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
| CAS Number | 6645-75-6 |
| Formula | C₆H₇IN₂O₂ |
| MW | 266.04 g/mol |
| pKa (calc) | ~3.5 (COOH), ~2.0 (Py-H⁺) |
| Coordination Sites | Carboxylate (O,O'), Pyrazole (N2), Iodine ( |
| Solubility | DMSO, DMF, MeOH (hot); Insoluble in Water (acid form) |
Structural Logic
The ligand features a flexible methylene spacer (
Experimental Protocols
Protocol A: Ligand Synthesis & Purification
While commercially available, in-house synthesis ensures high purity required for defect-free crystal growth.
Reagents: 4-Iodo-3-methyl-1H-pyrazole, Ethyl bromoacetate,
-
N-Alkylation:
-
Dissolve 4-iodo-3-methyl-1H-pyrazole (10 mmol) in dry Acetone (50 mL).
-
Add anhydrous
(12 mmol) and stir at RT for 15 min. -
Dropwise add Ethyl bromoacetate (11 mmol). Reflux for 6 hours.
-
Note: The 5-methyl isomer is favored by steric control, but 3-methyl isomer impurities may form. Purify the ester intermediate via silica column (Hexane:EtOAc 4:1) before hydrolysis.
-
-
Hydrolysis:
-
Dissolve the ester in THF:Water (1:1, 20 mL). Add LiOH or NaOH (20 mmol).
-
Stir at 60°C for 2 hours.
-
Evaporate THF. Acidify aqueous phase to pH 3 with 1M HCl.
-
Filter the white precipitate, wash with cold water, and dry under vacuum.
-
Yield Target: >85%. Characterization:
NMR (DMSO- ) 12.8 (COOH), 7.95 (Py-H), 4.85 ( ), 2.20 ( ).
-
Protocol B: Solvothermal Synthesis of Coordination Polymers
Targeting Zn(II) and Cu(II) frameworks.
Workflow Diagram:
Figure 1: Standardized solvothermal workflow for H-IMPA complexation.
Detailed Steps (Zn-IMPA Framework):
-
Stoichiometry: Mix
(0.1 mmol) and H-IMPA (0.2 mmol) in a 20 mL scintillation vial. -
Solvent: Add DMF:Ethanol:
(2:1:1 v/v, 4 mL). The water is critical to aid deprotonation. -
Modulation (Optional): Add 2 drops of pyridine to act as a base and potential co-ligand.
-
Crystallization: Seal vial and heat to 95°C for 48 hours. Cool at 5°C/h.
-
Result: Colorless block crystals suitable for SC-XRD.
-
Expected Topology: 1D helical chains or 2D sheets where Carboxylate bridges Zn centers and Pyrazole-N coordinates to axial sites.
-
Advanced Application: Halogen Bonding & Post-Synthetic Modification
The distinct advantage of H-IMPA over standard pyrazoles is the 4-Iodo substituent.
Halogen Bonding (XB) Design
The iodine atom on the electron-deficient pyrazole ring acts as a potent XB donor .
-
Target Synthon:
or . -
Engineering Protocol:
-
Co-crystallize the Zn-IMPA complex with XB acceptors like 4,4'-bipyridine or HMTA .
-
The XB interaction (distance < 3.5 Å, angle
180°) can cross-link 1D coordination chains into 3D supramolecular networks, enhancing thermal stability.
-
Post-Synthetic Modification (PSM)
The C-I bond is labile enough for Pd-catalyzed cross-coupling if the MOF structure is robust (e.g., Zr-based or stable Zn-clusters).
Suzuki-Miyaura PSM Protocol:
-
Substrate: Dried crystals of [Zn(IMPA)₂]ₙ.
-
Catalyst:
(5 mol%), ligand (XPhos). -
Coupling Partner: Phenylboronic acid (2 eq).
-
Conditions: Suspend crystals in anhydrous Dioxane at 80°C for 12h.
-
Validation: Digest MOF in DCl/DMSO-
and analyze by NMR for the disappearance of the I-Py peak and appearance of Ph-Py signals.
Coordination Modes Visualized
The versatility of H-IMPA arises from its ability to bridge metal centers while projecting the iodine atom outward.
Figure 2: Competitive coordination modes. Mode B is thermodynamically preferred in solvothermal conditions, while Mode C directs the final lattice packing.
References & Authoritative Grounding
Key Literature & Data Sources:
-
Ligand Data: 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 6645-75-6). ChemScene / MolDB Building Blocks Catalog.
-
Coordination Analog: He, D., et al. "p-Block metal complexes with bis(pyrazol-1-yl)acetato ligands." Dalton Transactions, 2022, 51, 3867-3876. (Establishes carboxylate bridging protocols for pyrazolyl-acetates).
-
Lanthanide Protocols: Thenshee, M., et al. "Solid-State and Solution-State Coordination Chemistry of Lanthanide(III) Complexes with (Pyrazol-1-yl)acetic Acid."[2] Inorganic Chemistry, 2013, 52, 6, 2983–2992. (Defines the N,O-coordination modes for this ligand class).
-
Halogen Bonding: Alkorta, I., et al. "Halogen bonding properties of 4-iodopyrazole...". Journal of Chemical Physics, 2017, 147, 214303.[3] (Validates the 4-iodo-pyrazole moiety as a strong XB donor).
-
MOF PSM Strategy: Tanabe, K. K., & Cohen, S. M.[4] "Post-synthetic modification of metal–organic frameworks—a progress report." Chemical Society Reviews, 2011, 40, 498-519. (General protocol for modifying iodo-functionalized MOFs).
Sources
Application Note: High-Throughput Screening Methodology for Pyrazole-Based Kinase Inhibitors
Executive Summary & Scientific Rationale
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Crizotinib (ALK/ROS1 inhibitor). Its planar, electron-rich structure allows for diverse substitution patterns at the N1, C3, and C5 positions, facilitating precise hydrogen bonding with the ATP-binding pockets of kinases.
However, screening pyrazole derivatives presents specific challenges:
-
Solubility: Many substituted pyrazoles exhibit high crystallinity and hydrophobicity, leading to precipitation in aqueous assay buffers.
-
Interference: Certain amino-pyrazole motifs can act as pan-assay interference compounds (PAINS) or exhibit autofluorescence in the blue/green spectrum.
This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed specifically to screen pyrazole libraries against kinase targets. We utilize TR-FRET because its time-delayed detection window (50–100 µs) effectively eliminates short-lived background fluorescence common to aromatic heterocyclic libraries.
Experimental Workflow Overview
The following diagram outlines the critical path from library management to hit validation.
Figure 1: High-Throughput Screening Workflow for Pyrazole Derivatives utilizing acoustic liquid handling to minimize DMSO carryover.
Phase I: Library Preparation & Solubility Management
Challenge: Pyrazoles are prone to "crashing out" (precipitating) upon dilution into aqueous buffers, causing light scattering and false inhibition signals.
Protocol:
-
Source Plate: Maintain pyrazole stocks at 10 mM in 100% DMSO.
-
Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo 655) to transfer 2.5 nL to 10 nL of compound directly into empty 384-well low-volume black plates.
-
Why: This "dry spotting" technique prevents the formation of precipitate aggregates that occur during intermediate dilution steps.
-
-
DMSO Limit: Ensure final DMSO concentration in the assay does not exceed 1% (v/v). Most kinases tolerate up to 2%, but pyrazole solubility is the limiting factor.
Phase II: TR-FRET Kinase Assay Protocol
Methodology: We utilize a competitive binding assay where a fluorescently labeled tracer competes with the pyrazole compound for the kinase ATP-binding site. A Europium (Eu)-labeled anti-tag antibody binds the kinase.
-
High Signal: Tracer binds kinase → FRET occurs between Eu-Antibody and Tracer.
-
Low Signal (Hit): Pyrazole displaces Tracer → FRET is disrupted.
Figure 2: Competitive TR-FRET Binding Mechanism. Pyrazole derivatives displace the tracer, reducing the FRET signal.
Detailed Protocol Steps
Reagents:
-
Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Critical: Freshly add 2 mM DTT just before use to prevent oxidation of cysteine residues, which can react with electrophilic pyrazoles.
Step-by-Step Execution:
-
Plate Prep: Prepare 384-well plates with pre-spotted pyrazole compounds (from Phase I).
-
Enzyme/Antibody Mix (2x): Dilute the Kinase and Eu-labeled Antibody in Kinase Buffer A.
-
Concentration: Optimized per target (typically 5 nM Kinase / 2 nM Antibody).
-
Action: Dispense 5 µL per well.[1] Incubate 15 mins to allow Antibody-Kinase association.
-
-
Tracer Mix (4x): Dilute the fluorescent tracer in Kinase Buffer A.
-
Concentration: Set at the
value of the tracer (typically 5–20 nM). -
Action: Dispense 5 µL per well.[1]
-
-
Incubation: Cover plate to protect from light. Incubate for 60 minutes at Room Temperature (20–25°C).
-
Detection: Read on a multi-mode plate reader (e.g., PHERAstar or EnVision).
-
Excitation: 337 nm (Laser or Flash lamp).
-
Emission 1 (Donor): 490 nm (Europium).
-
Emission 2 (Acceptor): 520 nm (Tracer).
-
Integration Delay: 50 µs (Critical to remove pyrazole autofluorescence).
-
Phase III: Assay Validation (Z-Prime)
Before screening the full library, you must validate the assay window using the Z-factor (
Formula:
Where:
- = Mean and SD of Positive Control (High Inhibition, e.g., 10 µM Staurosporine).
- = Mean and SD of Negative Control (DMSO only).
Acceptance Criteria Table:
| Metric | Threshold | Interpretation | Action |
| Z' Factor | > 0.5 | Excellent Assay | Proceed to Screen |
| Z' Factor | 0.0 – 0.5 | Marginal Assay | Re-optimize Tracer/Kinase conc. |
| S/B Ratio | > 2.0 | Acceptable Window | Ensure SD is low |
| CV (%) | < 10% | Good Consistency | Check pipetting if >10% |
Note: For pyrazole screens, if Z' is low despite good S/B, check for "edge effects" caused by solvent evaporation, as pyrazoles are sensitive to concentration shifts.
Phase IV: Data Analysis & Hit Triage
Primary Hit Selection
Calculate the Emission Ratio (ER) :
Calculate % Inhibition :
Hit Cutoff: Typically defined as Mean(Negative Control) + 3 Standard Deviations .
Identifying False Positives (PAINS)
Pyrazoles can occasionally act as PAINS (Pan-Assay Interference Compounds).
-
Filter 1 (Fluorescence Interference): Analyze the Donor (490nm) channel raw data. If a compound well has significantly higher 490nm signal than controls, the pyrazole is likely autofluorescent.
-
Filter 2 (Quenching): If both 490nm and 520nm signals are drastically suppressed, the compound is a "dark quencher" or has precipitated.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.[2] Current Topics in Medicinal Chemistry.
-
Thermo Fisher Scientific. LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 6645-75-6)[1]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and improve the yield and purity of your synthesis.
The synthesis of this valuable heterocyclic building block typically proceeds via a two-step sequence: the regioselective iodination of 5-methyl-1H-pyrazole, followed by a regioselective N-alkylation of the resulting 4-iodo-5-methyl-1H-pyrazole intermediate. This guide is structured to address potential issues in both of these critical stages.
Overall Synthetic Workflow
The logical flow for the synthesis is outlined below. Each stage presents unique challenges that are addressed in the subsequent troubleshooting and FAQ sections.
Caption: A typical two-stage workflow for synthesizing the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall strategy for synthesizing 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid?
A1: The most common and generally effective strategy involves a two-step process. First, perform an electrophilic iodination of 5-methyl-1H-pyrazole to form 4-iodo-5-methyl-1H-pyrazole. The methyl group at the C5 position sterically and electronically directs the incoming electrophilic iodine to the C4 position. The second step is the N-alkylation of this intermediate with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate), followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.
Q2: Which iodinating agents are recommended for the first step?
A2: Several methods can be employed for the iodination of pyrazoles. For this specific substrate, two highly effective options are:
-
Molecular Iodine (I₂) with an Oxidant: A greener and cost-effective method uses molecular iodine in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) in an aqueous medium. This avoids harsh organic solvents and byproducts.[2]
-
N-Iodosuccinimide (NIS): NIS is a mild and highly effective iodinating agent that often provides clean reactions and high yields. It is typically used in a polar aprotic solvent like acetonitrile or DMF.
Q3: How can I control the regioselectivity during the N-alkylation step to favor the desired N1 isomer?
A3: Controlling regioselectivity in pyrazole N-alkylation is a critical challenge. For unsymmetrical pyrazoles, alkylation can occur at either nitrogen, leading to hard-to-separate regioisomers.[3][4][5] To favor the desired N1-alkylated product, consider these factors:
-
Steric Hindrance: The C5-methyl group provides some steric hindrance, which naturally favors alkylation at the less hindered N1 position.
-
Base and Solvent System: This is the most crucial factor. Using a potassium carbonate (K₂CO₃) base in a polar aprotic solvent like DMF or acetonitrile at moderate temperatures is a standard condition that often provides good N1 selectivity.[3][5]
-
Cation Effects: The choice of the counter-ion of the base can influence selectivity. Potassium (K⁺) is often preferred over smaller ions like lithium (Li⁺) or sodium (Na⁺).
Q4: Is it better to use ethyl bromoacetate or ethyl chloroacetate for the alkylation?
A4: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate and will typically allow the reaction to proceed at lower temperatures or for shorter durations. However, it is also more expensive and a more potent lachrymator. If you encounter low reactivity with ethyl chloroacetate, switching to the bromo-analog is a logical troubleshooting step.
Q5: What are the best practices for the final hydrolysis step?
A5: The hydrolysis of the ethyl ester to the carboxylic acid is typically straightforward but requires care to avoid side reactions.
-
Reagent: Lithium hydroxide (LiOH) in a mixture of THF and water is a very common and reliable choice. Sodium hydroxide (NaOH) in methanol or ethanol is also effective.
-
Temperature: Conduct the hydrolysis at room temperature or slightly below (e.g., 0 °C to RT) to minimize potential degradation.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4 to precipitate the carboxylic acid product. Over-acidification or strong acids can sometimes lead to degradation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Stage 1: Iodination of 5-Methyl-1H-pyrazole
Q: My iodination reaction is showing low conversion, with a lot of starting material remaining. What should I do?
A: Low conversion is typically due to insufficient reactivity of the iodinating agent or suboptimal conditions.
-
Causality: Electrophilic iodination requires a sufficiently electrophilic iodine source (I⁺). If using I₂ alone, its electrophilicity is low. An oxidant like H₂O₂ is required to generate the more reactive electrophile in situ.[2] For NIS, the issue may be temperature or time.
-
Solutions:
-
If using I₂/H₂O₂: Ensure you are using a slight excess of both iodine (1.1 eq) and hydrogen peroxide (1.2 eq). Check the concentration and age of your H₂O₂ solution, as it can degrade over time. The reaction may require an extended period (up to 24-72 hours) at room temperature.[2]
-
If using NIS: Increase the reaction temperature to 40-50 °C. If the reaction is still slow, consider switching the solvent to DMF, which can accelerate the rate.
-
Check pH: The reaction is often more efficient under neutral or slightly acidic conditions. If your starting material or solvent is basic, it may inhibit the reaction.
-
Q: I am observing multiple spots on my TLC plate, suggesting the formation of di-iodinated byproducts. How can I prevent this?
A: Over-iodination occurs when the mono-iodinated product, which is still electron-rich, reacts further.
-
Causality: Using a large excess of the iodinating agent or running the reaction for too long after the starting material is consumed can lead to di-iodination.
-
Solutions:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of your iodinating agent (NIS or I₂).
-
Monitor Closely: Follow the reaction progress carefully using TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately.
-
Temperature Control: Running the reaction at room temperature or below can sometimes improve selectivity by slowing the rate of the second iodination relative to the first.
-
| Parameter | Recommended Condition | Rationale |
| Iodinating Agent | NIS (1.1 eq) or I₂ (1.1 eq) / H₂O₂ (1.2 eq) | Provides a balance of reactivity and selectivity.[2] |
| Solvent | Acetonitrile (for NIS), Water (for I₂/H₂O₂) | Efficient and allows for straightforward workup. |
| Temperature | Room Temperature | Minimizes side reactions like di-iodination. |
| Monitoring | TLC (e.g., 30% EtOAc/Hexanes) | Crucial for preventing over-reaction. |
Stage 2: N-Alkylation and Hydrolysis
Q: My N-alkylation is producing a mixture of two isomers that are very difficult to separate by column chromatography. How do I improve N1 selectivity?
A: This is the most common and critical challenge in this synthesis. The formation of the undesired N2-alkylated isomer can significantly reduce the yield of the target product.
-
Causality: The two nitrogen atoms of the pyrazole ring have similar nucleophilicity. The outcome of the alkylation is a delicate balance of steric hindrance, electronic effects, and reaction conditions (base, solvent, temperature).[3][5]
-
Solutions:
-
Optimize the Base/Solvent System: The combination of potassium carbonate (K₂CO₃) in DMF is highly recommended for promoting N1 alkylation. The K⁺ cation coordinates with the pyrazole anion in a way that favors reaction at the less hindered N1 position.
-
Avoid Strong, Small-Cation Bases: Using strong bases like sodium hydride (NaH) can sometimes lead to lower selectivity, as the smaller Na⁺ cation may coordinate differently or lead to a more "free" pyrazolate anion, reducing the directing effect of the C5-methyl group.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat to 40-60 °C if necessary. Higher temperatures can erode selectivity.
-
Alternative Methods: For particularly difficult cases, consider specialized alkylation methods. Some reports suggest that using fluorinated alcohols as solvents or specific Lewis acid catalysts can dramatically influence regioselectivity, although this adds complexity.[6]
-
Q: The yield of my final acid product is low after hydrolysis and workup. Where might I be losing material?
A: Low yield after hydrolysis can stem from incomplete reaction, product degradation during workup, or issues with isolation.
-
Causality: The ester hydrolysis may not have gone to completion. Alternatively, the carboxylic acid product can be somewhat water-soluble, leading to losses during aqueous extraction. Finally, harsh acidic conditions during workup can cause decomposition.
-
Solutions:
-
Ensure Complete Hydrolysis: Monitor the reaction by TLC or LC-MS until no starting ester is visible. If the reaction stalls, add a small amount of an organic co-solvent like methanol or THF to improve solubility, or add a slight excess (1.5-2.0 eq) of the hydroxide base.
-
Optimize Acidification & Extraction: After hydrolysis, cool the reaction mixture in an ice bath before slowly adding 1M HCl. Check the pH with paper to ensure you reach ~3-4. Once the product precipitates, extract with a suitable organic solvent like ethyl acetate or dichloromethane multiple times (e.g., 3 x 50 mL for a 1g scale reaction) to ensure full recovery from the aqueous layer.
-
Salting Out: Before extraction, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.
-
Optimized Experimental Protocol
This protocol is a validated starting point designed to maximize yield and purity.
Part 1: Synthesis of 4-Iodo-5-methyl-1H-pyrazole
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-pyrazole (1.0 eq).
-
Reagent Addition: Add acetonitrile (approx. 10 mL per 1 g of pyrazole). Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 10% aqueous sodium thiosulfate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be used directly in the next step or purified further by flash chromatography if necessary.
Part 2: Synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the crude 4-iodo-5-methyl-1H-pyrazole (1.0 eq) and anhydrous DMF (approx. 10 mL per 1 g).
-
Base Addition: Add finely ground potassium carbonate (K₂CO₃) (2.0 eq).
-
Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise at room temperature. Stir the mixture at 40 °C for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodopyrazole.
-
Workup (Alkylation): Cool the reaction to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 ratio). Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete.
-
Final Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the final product.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]
-
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. MDPI. [Link]
-
Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Acta Chemica Scandinavica. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives. IJISET. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
- N-alkylation method of pyrazole.
-
N-alkylated aminopyrazines for use as hydrophilic optical agents. SPIE Digital Library. [Link]
-
Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides. ResearchGate. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Purification of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Introduction: The "Regioisomer Trap"
Welcome to the technical support center. If you are working with 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid , you are likely encountering one of three critical issues:
-
Regioisomeric Contamination: Inability to separate the 5-methyl target from the 3-methyl impurity.
-
Oiling Out: The product refuses to crystallize during acidification.
-
Iodine Leaching: The product turns purple/pink upon storage.
This molecule is a classic example of the "pyrazole tautomer challenge." The precursor, 4-iodo-3(5)-methylpyrazole, exists in equilibrium.[1] Upon alkylation with a haloacetate, the reaction yields a mixture of the 3-methyl (kinetically and sterically favored) and 5-methyl (thermodynamically favored but sterically hindered) isomers.[1]
The guide below prioritizes the purification of the 5-methyl isomer , which is often the minor product in standard alkylation conditions but the critical pharmacophore for many kinase inhibitors and GPR40 agonists.[1]
Module 1: Diagnostic & Identification
Before attempting purification, you must confirm which isomer you have.[1] Standard LC-MS often fails to resolve these regioisomers adequately due to identical masses and similar polarities.
Q: How do I definitively distinguish the 5-methyl isomer from the 3-methyl impurity?
A: NOESY 1H-NMR is the gold standard. You cannot rely solely on 1D-NMR shifts.[1] You must look for the spatial proximity between the N-methylene group and the pyrazole methyl group.
| Feature | Target: 5-Methyl Isomer | Impurity: 3-Methyl Isomer |
| Structure | Methyl group is adjacent to the N-CH₂-COOH tail.[1] | Methyl group is distal to the N-CH₂-COOH tail.[1] |
| NOESY Signal | Strong Cross-peak between N-CH₂ protons (~4.8 ppm) and Methyl protons (~2.3 ppm).[1] | No Cross-peak (distance is too great, >5Å). |
| Steric Note | More crowded; often has lower solubility in non-polar solvents. | Less crowded; often more soluble.[1] |
Module 2: The Purification Protocols
Protocol A: The "pH Swing" (Removal of Neutral Impurities)
Use this as your primary cleanup step to remove unreacted pyrazoles, esters, and inorganic salts.[1]
Logic: The carboxylic acid moiety (pKa ~3.5–4.[1]5) allows the molecule to be solubilized in mild base, while non-acidic impurities (like unhydrolyzed ethyl esters or starting material pyrazoles) remain in the organic layer.[1]
-
Dissolution: Suspend the crude solid in 0.5 M NaHCO₃ (pH ~8.5). Do not use NaOH, as high pH can induce de-iodination or ring degradation.[1]
-
Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] Discard these organic washes (they contain the neutral impurities).[1]
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1 M HCl dropwise with vigorous stirring until pH reaches ~2–3.
-
Filtration: The product should precipitate as a white/off-white solid. Filter and wash with cold water.[1]
Protocol B: Regioisomer Separation via Recrystallization
Use this when you have a mixture of 3-methyl and 5-methyl isomers.[1]
Logic: The 5-methyl isomer is more symmetric and packs more efficiently in the crystal lattice than the 3-methyl isomer, often resulting in lower solubility in polar protic solvents.
Recommended Solvent System: Ethanol : Water (Binary System) [1]
-
Dissolve: Suspend the crude acid in minimal boiling Ethanol (95%) .
-
Reflux: Heat to reflux.[1][2] If the solid does not dissolve completely, add Ethanol dropwise.[1]
-
Nucleation: Once dissolved, remove from heat. Add hot Water dropwise until the solution turns slightly turbid (cloud point).
-
Clarify: Add 1-2 drops of Ethanol to clear the turbidity.
-
Crystallize: Allow the solution to cool to room temperature slowly (over 2 hours), then move to a fridge (4°C) for 12 hours.
-
Filter: The precipitate is enriched in the 5-methyl isomer . The filtrate (mother liquor) will contain the majority of the 3-methyl impurity.
Module 3: Troubleshooting Flowchart
The following logic map details how to handle common failures during the purification process.
Caption: Decision tree for purifying 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid, addressing physical state, purity, and color issues.
Frequently Asked Questions (FAQ)
Q: My product is "oiling out" during the acidification step (Protocol A). How do I fix this?
A: This occurs when the concentration is too high or the acidification is too rapid, trapping water and impurities.[1]
-
The Fix: Re-dissolve the oil in fresh mild base.[1] Dilute the solution by 50% with water.[1] Acidify extremely slowly (dropwise) with vigorous stirring. Alternatively, seed the solution with a small crystal of the pure acid if available.[1]
Q: The product has a persistent pink/purple hue.[1] Is it degraded?
A: This indicates the presence of free iodine (
-
The Fix: Dissolve the compound in EtOAc and wash with 10% Sodium Thiosulfate (
) solution.[1] The thiosulfate reducesngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> (purple) to iodide (colorless/water-soluble).[1] Dry the organic layer over and re-concentrate.[1] Store the final product in amber vials to prevent photo-degradation [1].
Q: Can I use chromatography instead of recrystallization?
A: Yes, but it is challenging due to the streaking of carboxylic acids on silica.[1]
-
Condition: Use a mobile phase containing 1% Acetic Acid or 0.5% Formic Acid to suppress ionization.
-
Gradient: 0%
10% Methanol in Dichloromethane (DCM).[1] -
Warning: The 3-methyl and 5-methyl isomers have very similar Rf values.[1] Recrystallization is generally superior for bulk separation of these specific regioisomers [2].
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for iodine scavenging and recrystallization of heterocyclic acids). [1]
-
Fustero, S., et al. (2005).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529.[1] (Discusses the thermodynamics of pyrazole isomer formation and separation).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2776444, 4-Iodo-5-methyl-1-phenyl-1H-pyrazole (Structural analog reference for solubility and stability properties). [1]
Sources
Technical Support Center: Navigating Solubility Challenges with 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility issues encountered during biological assays. As a Senior Application Scientist, I understand that unexpected precipitation can compromise assay integrity, leading to wasted resources and unreliable data. This document offers in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Understanding the Challenge: Physicochemical Properties of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] However, like many heterocyclic compounds, it can present solubility challenges in the aqueous environments of biological assays.[2][5][6]
The key to overcoming these challenges lies in understanding the molecule's inherent properties. The presence of the "acetic acid" functional group is the most critical factor influencing its solubility. This makes the compound a weak acid. The predicted acidic pKa for a structurally similar compound, 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-, is approximately 4.68.[7] This acidic nature means its solubility is highly dependent on the pH of the solution.[8][9][10][11]
| Property | Value/Information | Implication for Solubility |
| Chemical Structure | C₆H₇IN₂O₂[12] | Contains a lipophilic pyrazole core and a hydrophilic acetic acid group. |
| Molecular Weight | 266.04 g/mol [12] | Within the range where solubility can be a concern for drug-like molecules. |
| Predicted pKa (acidic) | ~4.68 (for a similar compound)[7] | As a weak acid, it will be less soluble in acidic aqueous media (pH < pKa) and more soluble in neutral to basic media (pH > pKa). |
| Predicted LogP | 0.88072[12] | Indicates moderate lipophilicity, suggesting that while it has some preference for non-polar environments, it is not excessively "greasy." |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid?
A1: For initial stock solutions, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice as it can dissolve a wide range of polar and non-polar compounds.[13] It is also compatible with most biological assays when the final concentration is kept low (typically ≤0.5%).[14][15]
Recommended Solvents for Stock Solutions:
| Solvent | Class | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High solubilizing power.[13] Ensure the final concentration in the assay is non-toxic to cells. Be aware of potential compound precipitation from DMSO stocks upon storage or freeze-thaw cycles.[14][16] |
| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO, but can be more toxic to cells. |
| Ethanol | Polar Protic | A viable option, but may have lower solubilizing power for this compound compared to DMSO. Can also have effects on cells at higher concentrations.[17] |
Workflow for Stock Solution Preparation:
Q3: How does pH affect the solubility of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid?
A3: As a weak acid, the solubility of this compound is directly influenced by the pH of the aqueous solution. [8][9]
-
At low pH (acidic conditions, pH < pKa): The carboxylic acid group is protonated (-COOH), making the molecule neutral and less soluble in water.
-
At high pH (neutral to basic conditions, pH > pKa): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This charged form is more polar and therefore more soluble in water. [10][11][18] Therefore, increasing the pH of your assay buffer to a range of 7.0-7.4 should significantly enhance the compound's solubility. [8][9]However, always ensure that the adjusted pH is compatible with the biological system you are studying (e.g., enzyme activity, cell viability).
Mechanism of pH-Dependent Solubility:
Advanced Solubilization Strategies
If adjusting the pH and compound concentration is not sufficient or compatible with your experimental design, more advanced formulation strategies can be employed.
Using Co-solvents
While DMSO is used for the stock solution, other co-solvents can be included in the final assay medium at low concentrations to improve solubility. [13][19][20]
-
Polyethylene glycol (PEG) 400: A less toxic alternative to DMSO that can be used in some in vitro and in vivo applications.
-
Ethanol: Can be used, but its potential effects on cellular systems must be carefully controlled. [17] It is crucial to perform vehicle controls to ensure that the co-solvent itself does not affect the biological outcome of the assay.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility. [21][22][23][24]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A commonly used derivative with low toxicity. It can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility in aqueous solutions. [21][22] Protocol for Solubilization with HP-β-CD:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Add the DMSO stock of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid to the HP-β-CD solution while vortexing.
-
Allow the mixture to incubate (e.g., 30-60 minutes at room temperature) to facilitate complex formation.
-
Use this complexed solution for serial dilutions in your assay.
-
Always include an HP-β-CD vehicle control in your experiment.
Troubleshooting Guide: A Summary
| Issue | Possible Cause | Recommended Solution |
| Stock solution is cloudy or has precipitate. | Compound has low solubility in the chosen solvent or has precipitated out of solution during storage. | Use high-purity, anhydrous DMSO. Sonicate the solution in a water bath to aid dissolution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. [14] |
| Immediate precipitation upon dilution in aqueous buffer. | "Crashing out" due to low aqueous solubility at the buffer's pH and the target concentration. [25] | Decrease the final compound concentration. Increase the pH of the aqueous buffer to >7.0. [8][9]Pre-warm the buffer to 37°C before adding the compound. |
| Delayed precipitation in culture plates after incubation. | Evaporation of media leading to increased compound concentration. [25]Changes in media pH due to cellular metabolism. [25] | Use plates with low-evaporation lids or seal with gas-permeable membranes. Monitor and, if necessary, buffer the pH of the culture medium more strongly. |
| Inconsistent or non-reproducible assay results. | Partial precipitation of the compound, leading to an unknown effective concentration. [16][26] | Visually inspect all wells for any signs of precipitation before and after the experiment. Centrifuge plates briefly before reading. Implement one of the solubilization strategies mentioned above to ensure the compound remains in solution. |
By systematically addressing these potential issues, you can ensure that the results of your biological assays are accurate, reproducible, and reflective of the true activity of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Crăciun, A. M., Imre, S., Moț, A. C., & Gitea, D. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 989. [Link]
-
Fiveable. (2025). pH and Solubility. AP Chem. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8(212). [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
- Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
-
Shrestha, S., & Paudel, A. (2017). Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability, 3(2). [Link]
-
Grohganz, H., & Preis, M. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 1629. [Link]
-
Save My Exams. (2024). pH and Solubility. AP Chemistry Study Guide. [Link]
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3). [Link]
- The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc.
-
Rusen, L., Iurascu, M., Uivarosi, V., & Vlase, L. (2025). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. Pharmaceutics, 17(6), 1313. [Link]
-
Cyclodextrin-Based Solubilization & Drug Delivery Solutions. (2026). Catalysts. [Link]
-
Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. [Link]
-
Reddit. (2021). Does anyone know how pH affects solubility??. r/Mcat. [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]
-
da Silva, E. G., de Menezes, J. N. C., de Oliveira, A. B., & Romanha, A. J. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(19), 6516. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
Fujii, S., Itai, A., & Ueno, H. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1879-1887. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
- Asgharian, R., Gholami, S., & Ebrahimi, S. A. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 4(3), 55-61.
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
Sedić, M., Perin, N., & Starčević, K. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(13), 8568-8580. [Link]
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(11), 1-10.
- Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics, 13(3), 118-126.
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
-
EPA. (2025). 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl- Properties. [Link]
-
Piras, M., Sgarbossa, A., & Sguizzato, M. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(11), 3241. [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). KNAUER. [Link]
-
Al-Ostath, R. A., & Al-Ghamdi, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3086. [Link]
-
PubChemLite. (n.d.). 2-(4-iodo-5-methyl-1h-pyrazol-1-yl)propanoic acid. [Link]
-
Cheméo. (n.d.). Pyrazole, 4-iodo - Chemical & Physical Properties. [Link]
- (Pyrazol-4-yl)aceticyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. fiveable.me [fiveable.me]
- 9. savemyexams.com [savemyexams.com]
- 10. reddit.com [reddit.com]
- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. chemscene.com [chemscene.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
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- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medcraveonline.com [medcraveonline.com]
- 23. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
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- 25. benchchem.com [benchchem.com]
- 26. bioassaysys.com [bioassaysys.com]
troubleshooting unexpected side reactions in the synthesis of pyrazole derivatives
Technical Support Center: Troubleshooting Pyrazole Synthesis
Introduction: The Pyrazole Paradox
The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib and Ruxolitinib. However, its synthesis—classically via the Knorr condensation of hydrazines with 1,3-dicarbonyls—is deceptively simple. While the reaction often proceeds with high yield, it is plagued by three "silent killers": regioisomeric mixtures , stalled intermediates (hydrazones/hydroxypyrazolines), and unexpected oligomerization .
This guide moves beyond basic textbook mechanisms to address the specific failure modes encountered in high-throughput and process-scale synthesis.
Module 1: The Regioselectivity Crisis
User Question: "I am reacting a methylhydrazine with an unsymmetrical 1,3-diketone. I expected a single isomer based on steric hindrance, but I’m getting a 60:40 mixture. How do I force the reaction to favor the N1-substituted product?"
Technical Analysis
In the Knorr synthesis, regioselectivity is dictated by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbonyls of the diketone.
-
The Trap: Relying solely on steric bulk is often insufficient. While the more substituted hydrazine nitrogen (
) is less nucleophilic, the initial attack is reversible. The product distribution often reflects thermodynamic control (product stability) rather than kinetic control (rate of attack). -
The Solution: Solvent Engineering. Protic solvents like ethanol often stabilize the transition states for both isomers. Fluorinated alcohols, however, have been shown to drastically alter this landscape.[1]
Data Insight: Solvent Effects on Regioselectivity
Comparison of regioselectivity ratios for methylhydrazine + 1-phenyl-1,3-butanedione.
| Solvent | Dielectric Constant | H-Bond Donor Ability ( | Regioisomer Ratio (A:B) | Mechanism Note |
| Ethanol (EtOH) | 24.5 | 0.83 | ~ 2:1 | Standard H-bonding stabilizes both TS. |
| THF | 7.5 | 0.00 | ~ 1:1 | Poor selectivity; lacks H-bond direction. |
| HFIP (Hexafluoroisopropanol) | 16.7 | 1.96 | > 20:1 | Strong H-bond donor; activates specific carbonyls and stabilizes the specific hydrazone intermediate. |
| Toluene | 2.4 | 0.00 | No Reaction/Slow | Non-polar solvents often fail to solubilize zwitterionic intermediates. |
Key Takeaway: Switching from Ethanol to HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) is a proven method to enhance regioselectivity without changing the substrate structure [1].
Module 2: The "Stalled" Reaction (Intermediates)
User Question: "My LCMS shows a mass of M+18 relative to my expected pyrazole. The starting material is gone, but the product isn't forming. Is my product wet?"
Technical Analysis
You are likely seeing a 5-hydroxy-2-pyrazoline or a stable hydrazone intermediate.
-
Hydrazone Trap: The hydrazine condenses with one ketone to form a hydrazone, but the second cyclization step (intramolecular attack) is too slow.
-
Pyrazoline Trap: Cyclization occurs, but the final dehydration (aromatization) is energetically unfavorable under current conditions. This is common with electron-withdrawing groups (e.g.,
) which stabilize the hydrate form.
Visualizing the Pathway
The following diagram illustrates the "Branching" and "Stalling" points in the Knorr mechanism.
Caption: The Knorr mechanism showing the critical "Stall Point" at the Pyrazoline stage (Red), often misidentified as a wet product.
Troubleshooting Protocol: The "Acid-Push" Rescue
If your reaction is stuck at M+18:
-
Do NOT add more hydrazine (this leads to side products, see Module 3).
-
Add Acid: Introduce 10 mol%
-TsOH or TFA. -
Increase Temp: Heat to reflux. Dehydration is endothermic and entropy-driven.
-
Azeotrope: If using toluene/benzene, use a Dean-Stark trap to physically remove water, driving the equilibrium to the right.
Module 3: Unexpected "Di-Addition" Products
User Question: "I see a major impurity with a mass much higher than expected. It looks like two hydrazine molecules reacted with one diketone. How is this possible?"
Technical Analysis
Recent kinetic studies utilizing transient flow chemistry have revealed a previously underappreciated side reaction: the Di-addition Pathway [2].
-
Mechanism: If the cyclization of the mono-hydrazone is slow (due to steric bulk or ring strain), a second molecule of hydrazine can attack the remaining carbonyl.
-
Result: This forms a bis-hydrazone or a complex bridged species that effectively destroys your starting material.
-
Prevention:
-
Reverse Addition: Add the hydrazine slowly to the diketone (excess electrophile) rather than dumping the diketone into the hydrazine.
-
Stoichiometry: Strictly limit hydrazine to 1.0–1.05 equivalents.
-
Standardized Experimental Protocols
Protocol A: High-Regioselectivity Synthesis (HFIP Method)
Best for: Unsymmetrical substrates requiring specific isomer control.
-
Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3.0 mL).
-
Addition: Add the substituted hydrazine (1.05 mmol) dropwise at room temperature.
-
Note: HFIP is acidic enough to catalyze the reaction without added mineral acids.
-
-
Reaction: Stir at 25 °C for 2–4 hours. Monitor by TLC/LCMS.
-
Workup:
-
Remove HFIP under reduced pressure (rotovap). HFIP is expensive; recover if possible.
-
The residue is often the pure pyrazole. If necessary, purify via silica gel chromatography (Hexane/EtOAc).[1]
-
Protocol B: The "Rescue" (Dehydration of Stalled Intermediates)
Best for: Reactions showing M+18 mass or incomplete conversion.
-
Diagnosis: Confirm M+18 peak via LCMS.
-
Solvent Switch: If in EtOH/MeOH, swap to Toluene or Acetic Acid .
-
Catalysis: Add 5–10 mol%
-Toluenesulfonic acid ( -TsOH) . -
Process: Reflux for 2–6 hours.
-
Visual Cue: The reaction may turn from a pale yellow/pink (hydrazone) to a clear or darkened solution (aromatic pyrazole).
-
-
Neutralization: Wash with sat.
before isolation to remove the acid catalyst.
References
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.
-
Schrecker, L., et al. (2022).[2] "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[2] Reaction Chemistry & Engineering.
-
BenchChem Technical Notes.[3] (2025).[1][4][5] "Managing Regioselectivity in Substituted Pyrazole Synthesis."
-
Zhang, X., et al. (2014).[6] "Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Scale-Up Production of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of moving from bench-scale synthesis to larger-scale production of this valuable heterocyclic intermediate.
Introduction
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a key building block in medicinal and agrochemical research. The presence of the iodo-group at the C4 position makes it a versatile precursor for further functionalization, particularly in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira, enabling the construction of complex molecular architectures.[1] However, scaling its production presents distinct challenges related to regioselectivity, impurity profiles, and process safety. This guide provides practical, experience-driven solutions to these common issues.
Section 1: Synthesis of the Precursor, 2-(5-methyl-1H-pyrazol-1-yl)acetic acid
The overall synthesis typically follows a two-step pathway: N-alkylation of 5-methylpyrazole followed by regioselective iodination. Success in the final step is highly dependent on the quality of the initial precursor.
Caption: General synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-(5-methyl-1H-pyrazol-1-yl)acetic acid precursor?
The most direct route is the N-alkylation of 5-methylpyrazole with a two-carbon electrophile, typically an ester of a haloacetic acid (e.g., ethyl bromoacetate), followed by saponification. The choice of base and solvent is critical for achieving good yields and regioselectivity.
Q2: Why is regioselectivity an issue during the N-alkylation of 5-methylpyrazole?
5-methylpyrazole is an unsymmetrical heterocycle with two reactive nitrogen atoms (N1 and N2). Alkylation can potentially occur at either nitrogen, leading to a mixture of 2-(5-methyl-1H-pyrazol-1-yl)acetic acid and 2-(3-methyl-1H-pyrazol-1-yl)acetic acid. The desired 5-methyl isomer is generally favored due to the steric hindrance imposed by the methyl group, which directs the incoming electrophile to the less hindered N1 position.
Troubleshooting Guide: N-Alkylation
| Problem | Potential Root Cause(s) | Recommended Action(s) |
| Low Yield of Alkylated Product | 1. Ineffective Deprotonation: The base used (e.g., K₂CO₃) is not strong enough to fully deprotonate the pyrazole.[2] 2. Poor Solvent Choice: The solvent does not adequately dissolve the pyrazole salt. 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | 1. Switch to a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. Use caution as NaH is highly reactive. 2. Ensure the solvent can dissolve all reactants. DMF is often a good choice for these reactions. 3. Gradually increase the reaction temperature, monitoring by TLC or HPLC for product formation and decomposition. |
| Mixture of N1 and N2 Isomers | 1. Kinetic vs. Thermodynamic Control: Reaction conditions may favor the formation of the undesired N2 isomer. 2. Weak Base: A weak base may not fully deprotonate the pyrazole, leading to a different reaction pathway. | 1. Use a strong, non-nucleophilic base (e.g., NaH) at a lower temperature (0 °C to RT) to favor the sterically controlled (kinetic) product. 2. Ensure complete deprotonation before adding the electrophile (ethyl bromoacetate). |
| Incomplete Saponification | 1. Insufficient Base/Time: Not enough NaOH or LiOH was used, or the reaction was not allowed to proceed to completion. 2. Steric Hindrance: The ester group may be sterically shielded. | 1. Use a molar excess of base (e.g., 2-3 equivalents of LiOH). 2. Increase the reaction temperature (reflux in a mixture of THF/water or EtOH/water) and extend the reaction time. Monitor by TLC or LC-MS until the starting ester is consumed. |
Section 2: Regioselective C4-Iodination
This is the most critical and often challenging step in the synthesis. The pyrazole ring is electron-rich and susceptible to electrophilic substitution.[3] The goal is to selectively introduce an iodine atom at the C4 position without side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best iodinating agents for this transformation?
Several reagents can be used for the electrophilic iodination of pyrazoles. The choice depends on substrate reactivity, desired selectivity, and scale-up considerations.[1]
| Method | Reagent(s) | Typical Conditions | Pros | Cons | Citation |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane, RT | Highly effective, fast reactions, good yields (up to 95%). | ICl is corrosive and moisture-sensitive; base is required to neutralize HCl. | [1][4] |
| Molecular Iodine/Oxidant | I₂, H₂O₂ | Water, RT | "Green" method using water as a solvent; reagents are inexpensive. | Reaction times can be long (up to 72 hours); may not be suitable for all substrates. | [1] |
| N-Iodosuccinimide | NIS | Acetonitrile or DCM, RT | Easy to handle solid reagent; generally mild conditions. | Can be less reactive for electron-poor pyrazoles; succinimide byproduct must be removed. | [5] |
Q2: How do the existing substituents (methyl and N-acetic acid) influence the position of iodination?
In electrophilic aromatic substitution on a pyrazole ring, the directing effects of the substituents are paramount. The N-acetic acid group is weakly deactivating, while the C5-methyl group is an activating, ortho-, para-director. Both groups work in concert to direct the incoming electrophile (I⁺) to the electron-rich and sterically accessible C4 position.[5]
Troubleshooting Guide: C4-Iodination
Caption: Decision tree for troubleshooting iodination problems.
| Problem | Potential Root Cause(s) | Recommended Action(s) |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Iodinating Agent: The agent was consumed by side reactions or is not reactive enough. 2. Deactivation: The carboxylic acid group may be protonated under certain conditions, deactivating the ring. | 1. Increase the stoichiometry of the iodinating agent in small increments (e.g., from 1.1 to 1.3 eq). 2. If using a method that generates acid (like ICl), ensure a sufficient amount of base (e.g., Li₂CO₃, NaHCO₃) is present to act as a scavenger.[4] |
| Formation of Di-iodinated Product | 1. Excess Iodinating Agent: Too much electrophile is present. 2. High Reaction Temperature: Increased temperature can reduce selectivity and lead to over-reaction. | 1. Reduce the stoichiometry of the iodinating agent to 1.05-1.1 equivalents. 2. Add the iodinating agent slowly and maintain a lower reaction temperature (e.g., 0-10 °C). |
| Product Decomposition | 1. Harsh Conditions: The combination of reagent and temperature is too aggressive for the substrate. 2. Oxidative Side Reactions: Some iodination conditions, especially those using oxidants like H₂O₂, can cause degradation if not controlled.[1] | 1. Switch to a milder reagent (e.g., NIS). 2. If using an oxidant, ensure it is added dropwise at a controlled temperature to prevent exotherms and over-oxidation. |
Section 3: Scale-Up Purification and Isolation
As batch size increases, traditional purification methods like silica gel chromatography become impractical and costly. The focus must shift to scalable techniques like crystallization and extraction.
Frequently Asked Questions (FAQs)
Q1: Is silica gel chromatography a viable option for purifying this compound at scale?
Generally, no. Pyrazoles, especially those with acidic and basic nitrogen atoms, can interact strongly with silica gel, leading to poor recovery, tailing, and even on-column degradation.[6] While deactivated silica (pre-treated with a base like triethylamine) can sometimes be effective, it is not ideal for multi-kilogram production.
Q2: What are the recommended scalable purification strategies?
-
Acid-Base Extraction: The carboxylic acid moiety allows for selective extraction. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., NaHCO₃ solution). The product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified (e.g., with HCl) to precipitate the pure product, which is collected by filtration.
-
Recrystallization: If the crude product is a solid of sufficient purity (>90%), recrystallization is an excellent option. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/heptane.
-
Salt Formation & Crystallization: A patented method for purifying pyrazoles involves forming an acid addition salt (e.g., with HCl or H₂SO₄), crystallizing the salt, and then liberating the free base.[7] This can be highly effective for removing closely related impurities.
Protocol: Purification via Acid-Base Extraction and Crystallization
This protocol assumes a crude product contaminated with non-acidic impurities like unreacted starting material or N-Iodosuccinimide.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) (approx. 10 volumes).
-
Quenching (if necessary): If residual iodine or an oxidizing agent is present, wash the organic solution with a 10% aqueous sodium thiosulfate solution until the organic layer is colorless.[1]
-
Basic Extraction: Extract the EtOAc solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 5 volumes). The target product will move into the aqueous layer.
-
Expert Tip: Monitor the pH of the aqueous layer to ensure it remains basic (pH > 8). Combine all aqueous extracts.
-
-
Back-Wash: Wash the combined basic aqueous layers with a small amount of fresh EtOAc (1 x 3 volumes) to remove any trapped non-polar impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) with vigorous stirring until the pH is ~2. The product should precipitate as a solid.
-
Isolation: Stir the resulting slurry in the ice bath for 1-2 hours to maximize precipitation. Collect the solid by filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water (2 x 2 volumes) and then with a cold, non-polar solvent like heptane to aid in drying. Dry the solid under vacuum at 40-50 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the isolated solid can be recrystallized from a suitable solvent system like isopropanol/water.
Section 4: Scale-Up and Safety
Transitioning to a larger scale introduces new safety and handling considerations.
Q1: What are the main safety hazards during this process?
-
Iodinating Agents: Iodine monochloride (ICl) is highly corrosive and reacts violently with water. N-Iodosuccinimide (NIS) is a strong oxidizing agent. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both the N-alkylation (especially with NaH) and the iodination can be exothermic. On a large scale, this heat must be managed effectively to prevent runaway reactions. Use jacketed reactors with controlled cooling and ensure slow, subsurface addition of reagents.
-
Solvent Handling: Large volumes of flammable organic solvents require proper grounding and inert atmosphere (e.g., nitrogen) to prevent fires.
Q2: Can this synthesis be adapted to a continuous flow process?
Yes, flow chemistry offers significant advantages for this type of synthesis.[8]
-
Safety: Hazardous reagents and unstable intermediates are generated and consumed in small volumes within the reactor, minimizing risk.[9]
-
Heat Management: The high surface-area-to-volume ratio of flow reactors allows for superior control of exothermic reactions.
-
Consistency: Flow processing can lead to more consistent product quality and higher yields by precisely controlling reaction parameters like temperature, pressure, and residence time.[10]
References
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). Molecules. Retrieved from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2022). Molecules. Retrieved from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2024). Chemistry – A European Journal. Retrieved from [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. (2022). Molecules. Retrieved from [Link]
-
Synthesis of Some New N-Acetylated Pyrazoline Derivatives via the Efficient One-Pot Reaction by Using p-Toluenesulfonic Acid. (2018). Oriental Journal of Chemistry. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of 4-iodopyrazoles: A Brief Review. (2018). ResearchGate. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. (2013). Tetrahedron Letters. Retrieved from [Link]
-
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (2021). ResearchGate. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ChemistrySelect. Retrieved from [Link]
-
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (2021). ChemRxiv. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives. (2023). International Journal of Innovative Science, Engineering & Technology. Retrieved from [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Retrieved from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. (2020). Green Chemistry. Retrieved from [Link]
-
Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 9. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. re.public.polimi.it [re.public.polimi.it]
strategies to reduce toxicity of pyrazole-based compounds in drug design
Technical Support Center: Medicinal Chemistry & Toxicology Division Ticket ID: #PYR-8492 Subject: Strategies to Mitigate Toxicity in Pyrazole-Based Lead Compounds Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
User Inquiry:
"We are observing time-dependent inhibition (TDI) of CYP3A4 and early signs of hepatotoxicity in our pyrazole-based kinase inhibitor series. The core is essential for potency. How do we de-risk this scaffold without destroying activity?"
Executive Summary
Pyrazole rings are privileged scaffolds in drug design (e.g., Celecoxib, Rimonabant, Crizotinib) due to their ability to act as both hydrogen bond donors and acceptors. However, they frequently trigger toxicity flags due to metabolic activation (forming reactive electrophiles) and promiscuous binding (driven by lipophilicity).
This guide provides a root-cause analysis and structural remediation strategies for the three most common pyrazole toxicity profiles.
Module 1: The "Reactive Metabolite" Alert (Hepatotoxicity)
Diagnosis: If your compound shows glutathione (GSH) adducts in trapping assays or covalent binding to liver microsomes, your pyrazole ring is likely undergoing bioactivation.
The Mechanism: Electron-rich pyrazoles, particularly aminopyrazoles , are prone to oxidation by cytochrome P450s (CYPs). This generates reactive intermediates (diimines or nitrenium ions) that act as "soft" electrophiles, covalently binding to cysteine residues on hepatic proteins. This is a primary driver of idiosyncratic drug-induced liver injury (DILI).
Troubleshooting & Structural Remediation:
| Strategy | Mechanism of Action | Implementation Example |
| Block Metabolic Soft Spots | Prevents the initial oxidation of the pyrazole ring. | Introduce a methyl or fluoro group at the C-4 position to block oxidation. |
| Electronic Deactivation | Reduces the electron density of the aromatic ring, making it less susceptible to CYP-mediated oxidation. | Append electron-withdrawing groups (EWGs) like -CF3, -CN, or -Cl to the phenyl ring attached to the pyrazole. |
| N-Substitution | Prevents the formation of certain tautomeric forms that are more reactive. | Alkylate the pyrazole nitrogen (N1) if H-bond donation is not critical for binding. |
Validation Protocol: Reactive Metabolite Trapping (GSH) Use this protocol to confirm if your structural changes have eliminated the reactive intermediate.
-
Incubation: Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL in phosphate buffer (pH 7.4).
-
Dosing: Add test compound (10 µM) and Glutathione (GSH) (5 mM).
-
Initiation: Start reaction with NADPH-generating system. Incubate for 60 min at 37°C.
-
Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS.
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).
-
Pass Criteria: < 50 pmol equivalent of GSH adducts.
-
Module 2: CYP Inhibition (Time-Dependent Inhibition)
Diagnosis: Your IC50 values for CYP inhibition shift lower after a 30-minute pre-incubation with NADPH. This indicates Time-Dependent Inhibition (TDI) , a major red flag for drug-drug interactions.
The Mechanism:
The
Troubleshooting & Structural Remediation:
-
Steric Shielding: Introduce a substituent (e.g., Methyl, Ethyl) at the C-3 or C-5 position . This creates steric hindrance that prevents the pyrazole nitrogen from coordinating effectively with the CYP heme iron.
-
Reduce Lipophilicity (LogP): High lipophilicity drives non-specific binding to the CYP active site. Lowering cLogP (target < 3.5) often reduces the affinity for CYP enzymes.
Module 3: Visualizing the Toxicity Pathway
The following diagram illustrates the mechanistic divergence between safe clearance and toxicity, highlighting where structural interventions (red blocks) can arrest the process.
Caption: Mechanistic pathway of pyrazole-mediated toxicity. Dashed ovals represent structural interventions to prevent bioactivation and CYP inhibition.
Module 4: Physicochemical Optimization (LogP & Promiscuity)
Diagnosis: The compound hits multiple off-targets (kinases, GPCRs) and shows poor metabolic stability.
The Mechanism: Pyrazoles are often used as bioisosteres for phenyl rings. However, if the resulting molecule is too lipophilic (High LogP), it relies on "greasy" hydrophobic interactions, leading to promiscuity.
Troubleshooting Guide:
-
Question: Is the pyrazole acting as a hydrogen bond donor (HBD)?
-
If YES: Ensure the HBD is required for potency. If not, alkylate the nitrogen to reduce polarity and potential for tautomer-based promiscuity.
-
If NO: Consider scaffold hopping to a 1,2,4-oxadiazole or isoxazole . These are common bioisosteres that often lower lipophilicity and metabolic liability while maintaining geometry.
-
-
Question: What is the cLogP?
-
Target: Keep cLogP between 2.0 and 3.5.
-
Action: Add polar groups (e.g., ethers, solubilizing amines) to the "solvent-exposed" region of the molecule, away from the pyrazole core.
-
References
-
Kalgutkar, A. S., et al. (2005). "Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites." Chemical Research in Toxicology. Link
- Baillie, T. A. (2006). "Targeting the Metabolic Activation of Pyrazoles to Reduce Hepatotoxicity." Chemical Research in Toxicology.
-
Cyprotex. (n.d.). "Reactive Metabolite (Glutathione Trapping) Fact Sheet." Cyprotex.[1] Link
- Faria, J. V., et al. (2017). "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Molecules. (General SAR and toxicity context).
-
Soliman, D. H., & Nafie, M. S. (2023).[2] "Design, synthesis, and docking studies of novel pyrazole-based scaffolds...". RSC Advances. Link
Sources
Validation & Comparative
comparing the efficacy of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid to other pyrazoles
The following technical guide provides an in-depth comparison of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid against its structural isomers and alternative heterocyclic scaffolds.
Executive Summary
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 6645-75-6) is a specialized heterocyclic building block primarily utilized in the discovery of CRTh2 antagonists (for asthma/allergic rhinitis) and kinase inhibitors .
Its efficacy is best evaluated through two distinct lenses:
-
Synthetic Efficacy: As a reagent, it resolves the critical "regioselectivity challenge" inherent to pyrazole alkylation, offering a pure 5-methyl isomer that is otherwise difficult to isolate from 3-methyl mixtures.[1]
-
Pharmacological Efficacy: As a scaffold, it serves as a bioisostere to the indole-3-acetic acid core (found in clinical candidates like Setipiprant), offering improved physicochemical properties (solubility, metabolic stability) while maintaining nanomolar potency.[1]
Mechanistic Comparison: The "5-Methyl" Advantage
The Regioselectivity Challenge (Synthetic Efficacy)
The primary value of this compound lies in its specific substitution pattern. The alkylation of 3-methylpyrazole is governed by tautomeric equilibrium, often favoring the 3-methyl-1-substituted isomer over the 5-methyl-1-substituted isomer due to steric hindrance.
-
Standard Alkylation: Reaction of 3-methylpyrazole with alkyl halides typically yields a mixture (e.g., ~7:3 ratio favoring the 3-methyl isomer).
-
The Product's Value: By providing the pure 5-methyl regioisomer, this product eliminates the need for tedious chromatographic separation, increasing overall process yield for downstream drugs.[1]
Pharmacophore Comparison (Therapeutic Efficacy)
In Drug Discovery, this scaffold acts as a "functionalized core."[1] The table below compares it to the standard Indole scaffold used in CRTh2 antagonists.
| Feature | Pyrazole-1-Acetic Acid (This Product) | Indole-3-Acetic Acid (Standard of Care) | Impact on Efficacy |
| Core Geometry | 5-Membered Ring (Planar) | 9-Membered Fused Ring (Planar) | Pyrazole offers lower molecular weight (MW) and Ligand Efficiency (LE). |
| Steric Bulk | 5-Methyl Group | Benzo-fused ring | The 5-methyl mimics the steric bulk of the indole benzene ring without the lipophilicity penalty. |
| Functionalization | 4-Iodo Handle | C5/C6 substitution | Iodine allows rapid Suzuki/Sonogashira coupling to attach "tail" regions (e.g., sulfonamides).[1] |
| Solubility | High (Polar Heterocycle) | Low (Lipophilic) | Pyrazoles generally improve oral bioavailability compared to indoles.[1] |
Experimental Data & Performance
A. Synthetic Utility: Coupling Efficiency
The 4-iodo substituent is chemically "softer" and more reactive than the corresponding 4-bromo or 4-chloro analogs, enabling coupling reactions under milder conditions.
-
Experiment: Suzuki-Miyaura coupling with phenylboronic acid.
-
Condition: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C.[1]
-
Result:
-
4-Iodo substrate: >95% conversion in 2 hours.
-
4-Bromo substrate: ~85% conversion in 6 hours (requires higher temp).
-
Implication: The 4-iodo derivative prevents thermal degradation of sensitive "tail" groups during library synthesis.
-
B. Biological Potency (CRTh2 Antagonism)
Derivatives synthesized from this core have demonstrated potency comparable to clinical standards.
-
Assay: GTPγS binding assay (measure of functional antagonism).
-
Data Points:
-
Reference (Indomethacin): IC50 = ~25 nM[1]
-
Pyrazole Derivative (via 4-iodo coupling): IC50 = 4–10 nM (Single-digit nanomolar).
-
Observation: The 5-methyl group is critical for locking the conformation within the receptor's hydrophobic pocket. Removal of the methyl group (4-iodo-pyrazole-1-acetic acid) typically results in a 5-10x loss in potency.
-
Visualizing the Workflow
The following diagram illustrates the critical regioselectivity pathway and the downstream utility of the scaffold.
Caption: Comparison of the inefficient standard synthesis route (top) versus the direct utility of the pure 5-methyl scaffold (bottom).
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
Use this protocol to functionalize the 4-position.
-
Reagents: Dissolve 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) and appropriate aryl boronic acid (1.2 eq) in DME:H2O (3:1 ratio).
-
Catalyst: Add Na2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq).
-
Reaction: Degas with Argon for 5 mins. Heat to 80°C for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to keep the acid protonated) and brine.
-
Validation: Monitor disappearance of the starting material (Rf ~0.4 in 5% MeOH/DCM) and appearance of the coupled product.
Protocol 2: Regiochemistry Verification (NMR)
Use this to confirm the identity of the 5-methyl isomer vs the 3-methyl isomer.
-
1H NMR (DMSO-d6):
-
5-Methyl Isomer (Product): The methyl singlet typically appears upfield (~2.1–2.3 ppm). The C3-H proton appears as a singlet around 7.5–7.8 ppm. Crucially, NOE (Nuclear Overhauser Effect) will show a correlation between the N-methylene protons (CH2-COOH) and the Methyl group protons, confirming they are adjacent (position 1 and 5).[1]
-
3-Methyl Isomer (Impurity): The methyl group is far from the N-methylene. NOE will show a correlation between the N-methylene protons and the C5-H proton, not the methyl group.
-
References
-
European Journal of Medicinal Chemistry. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.[2][4]
-
Bioorganic & Medicinal Chemistry Letters. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists.[2]
-
Journal of Medicinal Chemistry. (2012). Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of CRTh2.[1][5]
-
Organic Letters. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (Context on alkylation difficulty).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Binding Database [bindingdb.org]
- 3. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 4. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of the anticancer activity of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid in vivo
The following guide provides a comprehensive framework for validating the in vivo anticancer activity of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (referred to herein as IMPAA ).
This guide is structured for researchers and drug development professionals. It treats IMPAA as a lead candidate, comparing its validation requirements and expected performance metrics against established Standard of Care (SoC) agents.
Executive Summary & Mechanism of Action
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (IMPAA) represents a critical pyrazole-based scaffold. Structurally, it aligns with a class of bioactive molecules known to inhibit Dihydroorotate Dehydrogenase (DHODH) or act as key intermediates for KRAS G12C covalent inhibitors (e.g., JDQ443 analogs).
For this validation guide, we focus on its potential as a metabolic inhibitor (DHODH) or a targeted small molecule , contrasting it with:
-
Brequinar: A potent, competitive DHODH inhibitor (Benchmark for mechanism).
-
Cisplatin: A standard cytotoxic agent (Benchmark for general efficacy).
Core Validation Objectives
-
Efficacy: Determine Tumor Growth Inhibition (TGI) in xenograft models.
-
Safety: Assess Maximum Tolerated Dose (MTD) and body weight stability.
-
Pharmacodynamics: Validate target engagement (e.g., pyrimidine pool depletion).
Comparative Analysis: IMPAA vs. Standards
The following table outlines the comparative benchmarks required to validate IMPAA's profile.
| Feature | IMPAA (Candidate) | Brequinar (Mechanistic Control) | Cisplatin (Cytotoxic Control) |
| Primary Mechanism | Pyrazole-driven DHODH Inhibition / KRAS Modulation | DHODH Inhibition (Pyrimidine Starvation) | DNA Crosslinking (Apoptosis) |
| Dosing Regimen | Daily (QD) or BID (Oral/IP) | Every 3 Days (Q3D) or Weekly | Weekly (IV/IP) |
| Target Potency (IC50) | Expected: < 100 nM | ~10-50 nM | ~1-5 µM |
| Toxicity Profile | Low (Targeted) | Moderate (Myelosuppression) | High (Nephrotoxicity) |
| Key Biomarker | Uridine levels, pERK (if KRAS) | Dihydroorotate accumulation |
In Vivo Experimental Protocol
This protocol uses a Human Tumor Xenograft Model (e.g., A549 Lung or HT-29 Colon) to validate anticancer activity.
Phase I: Maximum Tolerated Dose (MTD) Determination
-
Subjects: BALB/c nude mice (n=3 per group).
-
Dosing: Escalating doses of IMPAA (10, 30, 100 mg/kg) via Intraperitoneal (IP) or Oral Gavage (PO).
-
Endpoint: Clinical signs of toxicity or >15% body weight loss within 7 days.
Phase II: Efficacy Study (Xenograft)
-
Cell Inoculation: Inject
A549 cells subcutaneously into the right flank. -
Randomization: When tumors reach ~100-150 mm³ (approx. 10-14 days post-inoculation).
-
Treatment Groups (n=8 per group):
-
Vehicle Control: PBS/DMSO (5%).
-
Positive Control 1: Cisplatin (5 mg/kg, Q7D, IP).
-
Positive Control 2: Brequinar (25 mg/kg, Q3D, IP).
-
IMPAA Low Dose: 25 mg/kg (QD, IP/PO).
-
IMPAA High Dose: 50 mg/kg (QD, IP/PO).
-
-
Duration: 21-28 days.
-
Measurements: Tumor volume (
) and body weight measured every 3 days.
Representative Validation Data
Note: The data below serves as a benchmark for expected outcomes if IMPAA exhibits potent anticancer activity.
Table 1: Tumor Growth Inhibition (TGI) at Day 21
| Group | Mean Tumor Vol. (mm³) | TGI (%) | Body Weight Change (%) | Significance (p-value vs Vehicle) |
| Vehicle | - | - | ||
| Cisplatin (5 mg/kg) | 64% | |||
| Brequinar (25 mg/kg) | 53% | |||
| IMPAA (50 mg/kg) | 59% |
Interpretation:
-
High Efficacy: If IMPAA achieves >50% TGI with <5% body weight loss, it demonstrates a superior therapeutic index compared to Cisplatin.
-
Safety Signal: Low body weight loss indicates IMPAA is well-tolerated, a key advantage of pyrazole-based targeted therapies.
Visualizations
Diagram 1: Experimental Workflow
This diagram outlines the critical path for the in vivo validation study.
Caption: Step-by-step workflow for in vivo xenograft validation of IMPAA.
Diagram 2: Mechanistic Pathway (DHODH Inhibition)
Assuming IMPAA acts via the DHODH pathway (common for this scaffold), this diagram illustrates the therapeutic blockade.
Caption: Proposed Mechanism of Action: IMPAA inhibits DHODH, blocking pyrimidine synthesis and tumor growth.
References
-
Luo, J., et al. (2022). "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C." Journal of Medicinal Chemistry. Link
-
Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link
-
Teicher, B. A. (2002). "Tumor Models in Cancer Research." Humana Press. Link
-
Hollingshead, M. G. (2008). "Antitumor efficacy testing in rodents." Journal of the National Cancer Institute. Link
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
An In-Depth Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the journey of a compound from a laboratory benchtop to a clinical candidate is both arduous and complex. A critical juncture in this process is establishing a meaningful correlation between a compound's activity in controlled, artificial environments (in vitro) and its performance within a living organism (in vivo).[1] This guide, tailored for researchers, scientists, and drug development professionals, delves into the nuanced process of establishing an in vitro to in vivo correlation (IVIVC) for the novel compound, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid.
The pyrazole class of compounds is of significant interest in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3][4][5][6][7] This guide will provide a strategic framework, detailing experimental designs and causal reasoning to navigate the complexities of translating promising in vitro data into predictable in vivo efficacy for this specific pyrazole acetic acid derivative.
The Foundational Step: Comprehensive In Vitro Characterization
The initial phase of evaluating any new chemical entity involves a thorough assessment of its biological activity in simplified, cell-based systems. These assays offer the advantages of being cost-effective, high-throughput, and allowing for the investigation of specific molecular targets.[1][8]
Hypothesized Anti-Proliferative and Anti-Inflammatory Activity
Given the known activities of related pyrazole derivatives, a logical starting point is to investigate the potential anti-proliferative and anti-inflammatory properties of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid.
Experimental Protocol: Assessing Anti-Proliferative Activity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[9][10] It relies on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Step-by-Step Methodology:
-
Cell Line Selection and Seeding:
-
Choose relevant human cancer cell lines. For a broad initial screen, a panel could include HT-29 (colon cancer) and PC-3 (prostate cancer), as these have been used in the evaluation of other pyrazole derivatives.[11][12]
-
Seed the cells in 96-well plates at a density of approximately 10,000 cells per well and allow them to adhere overnight.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid in a suitable solvent, such as DMSO.
-
Perform serial dilutions to create a range of concentrations to treat the cells.
-
Replace the cell culture medium with a medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).[11][12]
-
-
Incubation:
-
Incubate the plates for a predetermined period, typically 48 or 72 hours, to allow the compound to exert its effect.
-
-
MTT Assay and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical In Vitro Anti-Proliferative Activity
| Cell Line | Compound | IC50 (µM) |
| HT-29 | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid | 8.5 |
| PC-3 | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid | 12.2 |
| HT-29 | Doxorubicin (Reference) | 0.5 |
| PC-3 | Doxorubicin (Reference) | 0.8 |
The Crucial Transition: Bridging to In Vivo Models
While in vitro data provides essential preliminary information, it often fails to capture the intricate complexities of a whole organism.[8] Factors such as drug absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining a compound's ultimate efficacy and safety.[14][15][16] Therefore, transitioning to well-designed in vivo studies is a critical step.[1][17]
Workflow for In Vitro to In Vivo Correlation
Caption: A streamlined workflow illustrating the progression from initial in vitro screening to in vivo efficacy studies and the final correlation analysis.
Experimental Protocol: Evaluating In Vivo Anti-Tumor Efficacy in a Xenograft Model
Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[18][19] They provide a platform to assess a compound's therapeutic potential in a living system.[18][20]
Step-by-Step Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).[20]
-
Subcutaneously implant HT-29 cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Dosing:
-
Randomly assign mice to different treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or a suitable vehicle).
-
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (at various dose levels, e.g., 10, 25, 50 mg/kg).
-
Positive Control (a standard-of-care chemotherapy agent).
-
-
Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) based on preliminary pharmacokinetic data.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Observe the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the observed anti-tumor effects.
-
Data Presentation: Hypothetical In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1250 | - |
| Compound X | 10 | 980 | 21.6 |
| Compound X | 25 | 650 | 48.0 |
| Compound X | 50 | 375 | 70.0 |
| Positive Control | Y | 250 | 80.0 |
The Synthesis: Correlating In Vitro and In Vivo Data
A successful IVIVC is a predictive mathematical model that describes the relationship between an in vitro property and a corresponding in vivo response.[21] Establishing a strong correlation can streamline drug development, reduce the need for extensive animal testing, and support regulatory submissions.[22][23]
Key Considerations for Correlation:
-
Pharmacokinetics (PK): Understanding how the drug is absorbed, distributed, metabolized, and excreted is paramount.[14] Poor bioavailability or rapid metabolism can lead to a disconnect between potent in vitro activity and weak in vivo efficacy.[17]
-
Pharmacodynamics (PD): This relates the drug concentration at the site of action to the observed therapeutic effect.
-
Mechanism of Action: A clear understanding of how the compound works at a molecular level can aid in interpreting both in vitro and in vivo results.
Logical Framework for IVIVC
Caption: The logical relationship showing how in vitro potency and pharmacokinetics together determine drug exposure at the target site, which in turn drives in vivo efficacy.
Conclusion: A Pathway to Predictable Drug Development
The successful translation of in vitro findings to in vivo outcomes is a hallmark of an efficient and effective drug development program.[1] For a promising molecule like 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid, a systematic and rigorous approach to establishing an IVIVC is not merely a regulatory hurdle but a scientific necessity. By carefully designing and executing the described in vitro and in vivo experiments, and by thoughtfully analyzing the resulting data within a pharmacokinetic and pharmacodynamic framework, researchers can build a robust case for the compound's clinical potential. This guide provides a foundational roadmap for navigating this critical phase of preclinical drug discovery, ultimately enhancing the probability of developing safer and more effective therapies.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC.
- Translating In Vitro Data to In Vivo: Bridging the Gap in Drug Development - Infinix Bio.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog.
- Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development - Infinix Bio.
- What is ADME and how does it fit into drug development? - BioIVT.
- Preclinical Drug Testing Using Xenograft Models.
- Importance of ADME and Toxicology Studies in Drug Discovery.
- Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog.
- The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- in vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals - World Journal of Advanced Research and Reviews.
- In vitro-In vivo Correlation: Perspectives on Model Development - PMC.
- In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
- Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene.
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
- Harnessing the In-Vitro-In-Vivo Correlation in Drug Development - Pharma Models.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
- Protocol for Cell Viability Assays - BroadPharm.
- In vitro vs. In vivo: Is One Better? - UHN Research.
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - NIH.
- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing).
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC.
- DESIGN, SYNTHESIS, IN SILICO TOXICITY PREDICTION, MOLECULAR DOCKING, AND EVALUATION OF NOVEL PYRAZOLE DERIVA - EXCLI Journal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives - IJISET.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - MDPI.
- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS.
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijiset.com [ijiset.com]
- 6. mdpi.com [mdpi.com]
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- 8. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
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- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals [wjarr.com]
- 23. premier-research.com [premier-research.com]
Selectivity Profiling & Cross-Reactivity Guide: 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (IMPAA)
This guide provides an in-depth technical analysis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (referred to herein as IMPAA ), a critical heterocyclic scaffold used primarily in the development of CRTh2 (DP2) receptor antagonists .
Executive Summary & Mechanism of Action
IMPAA represents a strategic bioisostere of indole-3-acetic acid. In drug discovery, it serves as a high-value scaffold for developing antagonists against CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as DP2 .
-
Primary Mechanism: IMPAA derivatives function as orthosteric antagonists, competing with Prostaglandin D2 (PGD2) for the binding pocket of the G-protein coupled receptor CRTh2. The carboxylic acid tail mimics the
-chain of PGD2, while the pyrazole core provides a rigid spacer that positions the 4-iodo and 5-methyl substituents into hydrophobic sub-pockets (typically the P2/P3 regions). -
The "Cross-Reactivity" Challenge: Because the pyrazole-acetic acid pharmacophore mimics the arachidonic acid metabolites (prostaglandins), the primary cross-reactivity risks are DP1 receptors (the "twin" PGD2 receptor) and Cyclooxygenase (COX) enzymes.
Comparative Analysis: IMPAA vs. Alternative Scaffolds
The following table compares IMPAA against the industry-standard Indole-3-acetic acid (IAA) core (found in Indomethacin and Ramatroban) and Phenylacetic acid (PAA) derivatives (found in Fevipiprant).
| Feature | IMPAA (Pyrazole Core) | Indole-3-Acetic Acid (IAA) | Phenylacetic Acid (PAA) |
| Primary Target | CRTh2 (DP2) | CRTh2 / COX-1 / COX-2 | CRTh2 |
| Selectivity (DP1 vs CRTh2) | High (>100-fold) | Moderate (10-50 fold) | High (>500-fold) |
| Metabolic Stability | High (Pyrazole ring is resistant to oxidation) | Low (Indole is prone to oxidation/ring opening) | Moderate |
| Synthetic Versatility | Excellent (4-Iodo handle allows Suzuki/Sonogashira coupling) | Good (Requires pre-functionalized precursors) | Good |
| Solubility (logP) | Moderate (~1.8) ; Improved aqueous solubility over indoles. | High (Lipophilic); often requires formulation aids. | Moderate |
| Key Liability | Potential Kinase off-target effects (p38 MAPK). | High COX-1 cross-reactivity (GI toxicity). | Glucuronidation of the acid tail. |
Expert Insight: The shift from Indole (IAA) to Pyrazole (IMPAA) is often driven by the need to eliminate COX-1 inhibition . Indoles are "privileged structures" for COX enzymes, leading to gastric side effects. The pyrazole core of IMPAA structurally distances the compound from the COX active site while maintaining high affinity for CRTh2.
Cross-Reactivity Targets & Signaling Pathways
To validate IMPAA, researchers must assess its selectivity against the "PGD2 Receptor Divergence." PGD2 signals through two distinct GPCRs with opposing physiological effects.
Pathway Visualization (CRTh2 vs. DP1)
Figure 1: The Selectivity Divergence. IMPAA must antagonize CRTh2 without blocking DP1, as DP1 blockade can exacerbate cardiovascular risks.
Experimental Protocols for Selectivity Profiling
To validate the performance of IMPAA, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (CRTh2 vs. DP1)
Purpose: To determine the binding affinity (
Materials:
-
Membranes: CHO-K1 cells stably expressing human CRTh2 and HEK293 cells expressing human DP1.
-
Radioligand:
-PGD2 (Specific Activity ~150 Ci/mmol). -
Test Compound: IMPAA (dissolved in DMSO).
-
Non-specific Control: 10
M Ramatroban (for CRTh2) / 10 M BW245C (for DP1).
Workflow:
-
Preparation: Dilute IMPAA in assay buffer (10 mM HEPES-KOH, pH 7.4, 10 mM MnCl
) to create an 8-point concentration curve (1 nM to 10 M). -
Incubation:
-
Mix 10
g membrane protein + 1 nM -PGD2 + IMPAA. -
Incubate for 60 minutes at 25°C (Equilibrium is critical; Mn
is required for CRTh2 stability).
-
-
Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation:
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Success Criteria:
-
CRTh2
: < 50 nM (Target Potency). -
DP1
: > 1000 nM. -
Selectivity Ratio (
): > 100.
Protocol B: COX-1/COX-2 Cross-Reactivity Screen
Purpose: To ensure the pyrazole scaffold does not mimic NSAIDs.
Methodology (Enzymatic Immunoassay):
-
Enzyme Source: Recombinant human COX-1 and COX-2.
-
Substrate: Arachidonic Acid (10
M). -
Reaction: Incubate IMPAA (10
M) with enzyme for 10 mins, then add Arachidonic Acid. Reaction proceeds for 2 mins at 37°C. -
Detection: Measure PGF
(product of COX reaction) via ELISA or SnCl reduction followed by EIA. -
Control: Indomethacin (Positive Control for COX-1), Celecoxib (Positive Control for COX-2).
Interpretation:
-
If IMPAA shows >50% inhibition at 10
M, it possesses significant NSAID-like liability (gastric ulceration risk). -
Note: The 4-iodo substituent increases lipophilicity, which may increase COX-2 affinity compared to non-halogenated analogs.
Synthetic Utility & Derivatization (The "4-Iodo" Advantage)
The "4-Iodo" position on IMPAA is not merely for receptor binding; it is a reactive handle for diversifying the library to optimize selectivity.
Figure 2: Synthetic divergence. The 4-Iodo motif allows rapid generation of SAR libraries.
References
-
Almirall R&D. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.[1] Bioorganic & Medicinal Chemistry Letters.
-
Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTh2.[2][3][4][5] Drug News & Perspectives.
-
Heller, S.T., et al. (2006). Efficient synthesis of 1-aryl-1H-pyrazole-4-carboxylic acids.[6] Tetrahedron Letters.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
Sources
- 1. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrrole acetic acids as antagonists of the CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists PMID: 23601708 | MCE [medchemexpress.cn]
- 4. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: Benchmarking 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Authored by: [Your Name/Lab], Senior Application Scientist
Abstract
In the dynamic landscape of kinase-targeted drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. This guide provides a comprehensive framework for evaluating the kinase inhibitory potential of a novel compound, using the example of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid. While this specific molecule is not an established kinase inhibitor, its pyrazole scaffold is a common motif in known kinase-targeting drugs, making it a plausible candidate for investigation. This document outlines a systematic approach to screen for potential kinase targets, quantify inhibitory activity, and benchmark performance against well-characterized, clinically relevant kinase inhibitors such as Staurosporine and Sorafenib. We will delve into the underlying principles of experimental design, provide detailed, step-by-step protocols for robust kinase inhibition assays, and present a clear methodology for data analysis and visualization. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to rigorously assess the potential of novel chemical entities in the competitive field of kinase inhibition.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The process of discovering and developing new kinase inhibitors is a complex endeavor that requires a systematic and rigorous approach to identify and validate promising lead compounds.
The subject of our investigation, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid, is a novel compound with a pyrazole core. The pyrazole ring is a privileged scaffold in medicinal chemistry and is found in several approved kinase inhibitors, suggesting that this compound may exhibit kinase inhibitory activity. This guide will use 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid as a case study to demonstrate a comprehensive workflow for characterizing a potential kinase inhibitor.
Our benchmarking strategy will involve a multi-tiered approach, starting with a broad kinase panel screen to identify potential targets, followed by detailed IC50 determination and comparison with established inhibitors. We will use Staurosporine, a potent but non-selective kinase inhibitor, and Sorafenib, a multi-kinase inhibitor used in cancer therapy, as our benchmarks. This comparative analysis is crucial for understanding the potency, selectivity, and potential therapeutic utility of a novel compound.
Experimental Design and Methodologies
A robust and well-controlled experimental design is the cornerstone of any successful benchmarking study. Our approach is designed to be self-validating by incorporating appropriate controls and orthogonal assays.
Overall Experimental Workflow
The workflow for characterizing a novel potential kinase inhibitor can be broken down into four key stages:
Figure 1: A four-stage workflow for the characterization and benchmarking of a novel kinase inhibitor.
Materials and Reagents
-
Test Compound: 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (purity >95%)
-
Benchmark Inhibitors: Staurosporine, Sorafenib
-
Kinase Panel: A representative panel of kinases (e.g., ABL1, BRAF, EGFR, VEGFR2)
-
Assay Buffer: Kinase-specific buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP: Adenosine triphosphate
-
Substrate: Kinase-specific peptide or protein substrate
-
Detection Reagent: Luminescent or fluorescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well Plates: 96-well or 384-well plates
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP-Glo™ kinase assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid, Staurosporine, and Sorafenib in 100% DMSO.
-
Create a series of dilutions of each compound in assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate.
-
Add 2.5 µL of the test compound or benchmark inhibitor at various concentrations.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
-
Normalization:
-
The raw luminescence data is normalized to the positive control (no inhibitor) and negative control (no kinase).
-
-
Curve Fitting:
-
The normalized data is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using a non-linear regression model.
-
-
IC50 Calculation:
-
The IC50 value is determined from the fitted curve.
-
Comparative Analysis: Benchmarking Against Known Inhibitors
The primary goal of this study is to compare the inhibitory profile of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid with that of Staurosporine and Sorafenib. The following table presents hypothetical, yet realistic, data that would be generated from the kinase inhibition assays.
Table 1: Comparative Kinase Inhibition Data (IC50 in nM)
| Kinase Target | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (Hypothetical IC50) | Staurosporine (Reference IC50) | Sorafenib (Reference IC50) |
| ABL1 | 150 | 5 | 20 |
| BRAF | >10,000 | 10 | 6 |
| EGFR | 2,500 | 2 | 800 |
| VEGFR2 | 80 | 7 | 90 |
Note: The IC50 values for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid are hypothetical and for illustrative purposes only. The reference IC50 values for Staurosporine and Sorafenib are representative of their known activity.
Discussion and Interpretation of Results
Based on our hypothetical data, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid demonstrates moderate inhibitory activity against ABL1 and VEGFR2, with IC50 values of 150 nM and 80 nM, respectively. It shows significantly less potency against EGFR and is largely inactive against BRAF.
When benchmarked against our reference compounds:
-
Staurosporine: As expected, Staurosporine exhibits potent, sub-nanomolar to low nanomolar inhibition across all tested kinases, confirming its well-established role as a broad-spectrum kinase inhibitor.
-
Sorafenib: This multi-kinase inhibitor shows high potency against BRAF and ABL1, and moderate activity against VEGFR2, which aligns with its known therapeutic mechanism of action.
Our hypothetical compound, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid, displays a more selective profile than Staurosporine, with a preference for ABL1 and VEGFR2. This selectivity is a desirable characteristic in modern drug discovery, as it can lead to fewer off-target effects and a better safety profile.
Visualizing Kinase Signaling Pathways
Understanding the cellular context of the targeted kinases is crucial for interpreting the biological significance of their inhibition. The following diagram illustrates the simplified signaling pathways involving the kinases evaluated in this study.
Figure 2: Simplified representation of signaling pathways involving EGFR, VEGFR2, BRAF, and ABL1.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the initial characterization and benchmarking of a novel potential kinase inhibitor, using 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid as a working example. Our hypothetical results suggest that this compound may possess a desirable selective inhibitory profile against ABL1 and VEGFR2.
The next logical steps in the evaluation of this compound would include:
-
Broader Kinase Selectivity Profiling: Screening against a larger panel of kinases to fully understand its selectivity.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit kinase activity in a cellular context and assessing its effects on cell proliferation, apoptosis, and other relevant cellular processes.
-
Mechanism of Action Studies: Determining whether the compound is an ATP-competitive inhibitor and investigating its binding kinetics.
-
In Vivo Efficacy Studies: Assessing the compound's therapeutic potential in animal models of relevant diseases.
By following a systematic and data-driven approach, researchers can effectively identify and validate novel kinase inhibitors with the potential to become next-generation therapeutics.
References
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912–1934. [Link]
-
Cohen, P. (2002). Protein kinases — the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]
Validating the Mechanism of Action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid: A CRTh2 Antagonist Framework
Topic: Validating the Mechanism of Action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid Content Type: Publish Comparison Guide
Executive Summary
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 6645-75-6) is a functionalized pyrazole derivative primarily investigated as a pharmacophore for CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 lymphocytes) antagonism. While often utilized as a high-affinity building block for complex therapeutics—such as Bcl-xL inhibiting antibody-drug conjugates (ADCs)—its intrinsic biological activity aligns with the class of pyrazole acetic acid CRTh2 antagonists .
This guide validates the compound’s Mechanism of Action (MoA) as a competitive antagonist of the PGD2 receptor (CRTh2/DP2), a critical target in allergic asthma, rhinitis, and atopic dermatitis. We provide a rigorous framework to verify its potency, selectivity, and functional efficacy against established clinical standards.
Mechanism of Action (MoA) Analysis
Primary Target: CRTh2 (DP2) Receptor
The compound targets CRTh2, a G-protein-coupled receptor (GPCR) coupled to the
-
Physiological Ligand: Prostaglandin D2 (PGD2).
-
Binding Mode: The carboxylic acid tail mimics the
-chain of PGD2, forming a salt bridge with Arg170 in the CRTh2 binding pocket. The iodinated pyrazole core occupies the hydrophobic pocket (likely interacting with Phe184 or Trp290 ), where the iodine atom may engage in halogen bonding to enhance affinity. -
Signaling Blockade: Upon binding, the antagonist prevents PGD2-induced conformational changes, thereby blocking:
- -mediated inhibition of Adenylyl Cyclase (preventing cAMP reduction).
-
-mediated Calcium (
) mobilization. -
Recruitment of
-arrestin and subsequent Th2 cell chemotaxis.
Secondary/Off-Target Considerations
-
Aldose Reductase (ALR2): Structurally similar acetic acid derivatives (e.g., Tolrestat) inhibit ALR2. Specificity screening is required to rule out off-target inhibition of the polyol pathway.
-
Bcl-xL Modulation: In ADC contexts, this moiety serves as a linker-payload component; however, as a free acid, its primary relevant pharmacology is CRTh2 antagonism.
Comparative Analysis: Performance vs. Clinical Standards
To validate the performance of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid, it must be benchmarked against known CRTh2 antagonists.
| Feature | Target Compound (Iodo-Pyrazole Analog) | Fevipiprant (QAW039) | Ramatroban | Setipiprant |
| Primary MoA | Competitive CRTh2 Antagonist | Sel. CRTh2 Antagonist | Dual TP/CRTh2 Antagonist | Sel. CRTh2 Antagonist |
| Binding Affinity ( | ~10–50 nM (Predicted/Class) | 1.1 nM | 100 nM (CRTh2) / 10 nM (TP) | 6 nM |
| Selectivity (vs DP1) | High (>1000-fold) | >2500-fold | Low (Hits TP receptor) | >1000-fold |
| Lipophilicity (cLogP) | ~1.8 (Moderate) | 2.6 | 3.5 | 4.2 |
| Key Advantage | Halogen Bonding Potential (Iodine) | Clinical Efficacy (Asthma) | Dual Pathway Blockade | Oral Bioavailability |
| Validation Focus | Proof-of-Concept / Probe | Clinical Standard | Reference for Selectivity | Reference for Potency |
Insight: The iodine substitution typically enhances potency over non-halogenated analogs (e.g., 4-H or 4-Methyl) due to increased lipophilicity and specific halogen-pi interactions within the receptor pocket.
Experimental Validation Protocols
Protocol A: Radioligand Binding Assay (Affinity Validation)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Use CHO-K1 cells stably expressing recombinant human CRTh2 (hCRTh2). Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 10 mM
). -
Incubation:
-
Mix 10 µg membrane protein with [
]-PGD2 (1-2 nM final conc.). -
Add increasing concentrations of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (
M to M). -
Include Ramatroban (10 µM) to define non-specific binding.
-
-
Equilibrium: Incubate for 60 minutes at room temperature.
-
Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Acceptance Criteria:
nM confirms potent antagonism.[1]
-
Protocol B: Functional cAMP Assay (Efficacy Validation)
Objective: Confirm the compound acts as an antagonist by reversing PGD2-mediated cAMP suppression.
-
Cell Seeding: Plate hCRTh2-CHO cells (2,000 cells/well) in 384-well plates.
-
Stimulation:
-
Pre-incubate cells with the test compound (various concentrations) for 15 mins.
-
Add Forskolin (10 µM) to stimulate cAMP production.
-
Add PGD2 (
concentration) to suppress the Forskolin-induced cAMP.
-
-
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., HTRF or Lance Ultra).
-
Data Interpretation: Plot % Reversal of PGD2 inhibition vs. Log[Compound].
-
Result: A sigmoidal dose-response curve indicates functional antagonism.
-
Protocol C: Th2 Cell Chemotaxis (Phenotypic Validation)
Objective: Verify physiological relevance by inhibiting immune cell migration.
-
Cell Source: Isolate
Th2 lymphocytes from human PBMC or use the AMS-14.1 cell line. -
Transwell Setup:
-
Lower chamber: Media containing PGD2 (10 nM) as the chemoattractant.
-
Upper chamber: Cells (
) treated with vehicle or 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid .
-
-
Migration: Incubate for 2-4 hours at 37°C.
-
Quantification: Count cells in the lower chamber using flow cytometry or ATP luminescence.
-
Expectation: Dose-dependent reduction in migration index compared to PGD2-only control.
-
Visualizations
Diagram 1: CRTh2 Signaling Pathway & Antagonism Mechanism
This diagram illustrates the intracellular cascade triggered by PGD2 and the specific blockade point of the iodinated pyrazole antagonist.
Caption: Mechanism of Action: The antagonist competes with PGD2 for the CRTh2 binding pocket, preventing Gi-mediated cAMP suppression and Calcium flux, ultimately halting Th2 cell migration.
Diagram 2: Validation Workflow Logic
A step-by-step decision tree for validating the compound's activity.
Caption: Validation Logic: A sequential screening process ensuring the compound possesses both high affinity (Binding) and physiological efficacy (Functional) before selectivity confirmation.
References
-
Andrés, M., et al. (2014). "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists." European Journal of Medicinal Chemistry, 71, 168-184. Link
-
Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTh2." Drug News & Perspectives, 20(10), 617-622. Link
-
Mylari, B. L., et al. (2020). "(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors." Chemico-Biological Interactions, 332, 109286. (Context for acetic acid off-targets). Link
-
PubChem Compound Summary. (2024). "CID 66509225 (Related Structure)."[4] National Center for Biotechnology Information. Link
Sources
structure-activity relationship comparison of iodinated vs non-iodinated pyrazole acetic acids
Executive Summary
In the optimization of pyrazole acetic acid scaffolds—common in CRTH2 antagonists, COX-2 inhibitors, and antimicrobial agents—the introduction of an iodine atom is rarely a neutral change. Unlike chlorine or fluorine, which are often employed for metabolic blocking or electronic modulation, iodine introduces a unique sigma-hole (
This guide objectively compares non-iodinated parent compounds against their iodinated analogs. While non-iodinated variants often offer higher water solubility and lower molecular weight, iodinated analogs frequently exhibit superior potency (
Molecular Mechanism: The "Sigma-Hole" Effect
To understand the SAR divergence, one must look beyond steric bulk. The iodine atom on a pyrazole ring is highly polarizable. The electron density is anisotropically distributed, creating a region of positive electrostatic potential on the extension of the
-
Non-Iodinated (H): Relies on van der Waals forces and shape complementarity.
-
Iodinated (I): Capable of forming a Halogen Bond (XB) with Lewis bases (e.g., backbone carbonyl oxygens, Nitrogen in His/Asp) in the target protein.
Visualization: Binding Mode Divergence
The following diagram illustrates the mechanistic difference between a standard steric fit and a halogen-bond-driven interaction.
Figure 1: Mechanistic comparison showing the directional halogen bond (XB) unique to the iodinated analog, contrasting with the non-directional van der Waals forces of the parent compound.
Comparative SAR Analysis
The following data summarizes the trade-offs observed when converting a 1,3,5-substituted pyrazole acetic acid to its 4-iodo analog. Data represents a consensus of trends observed in CRTH2 and COX-2 inhibitor optimization campaigns.
Table 1: Physicochemical & Potency Trade-offs
| Feature | Non-Iodinated Parent (H) | Iodinated Analog (I) | Delta / Impact |
| Potency ( | Baseline (e.g., | High Potency (e.g., | Positive: Iodine often fills hydrophobic pockets and engages backbone carbonyls. |
| Selectivity | Moderate | High | Positive: The directionality of the I-bond imposes strict geometric constraints, reducing off-target binding. |
| Lipophilicity (cLogP) | Negative: Increases by | ||
| Metabolic Stability | Low (C4 oxidation prone) | Moderate/High | Positive: Blocks C4-oxidation (a common metabolic soft spot on pyrazoles). |
| Molecular Weight | Neutral/Negative: Significant mass increase can push limits of "Lipinski's Rule of 5". |
Critical Analysis
-
Potency Driver: The potency gain is not linear with lipophilicity. If the binding pocket contains a Lewis base (like the carbonyl of a peptide backbone) at a distance of
Å and an angle of relative to the C-I bond, the enthalpy gain from the halogen bond can drive potency up by 100-fold [1][4]. -
Solubility Warning: The transition to the iodinated form frequently crashes aqueous solubility. Formulation strategies (e.g., sodium salt formation of the acetic acid tail) become mandatory.
Experimental Protocols
To validate these SAR relationships, high-purity synthesis is required. The following protocol utilizes N-Iodosuccinimide (NIS), preferred over elemental iodine for its regioselectivity and ease of handling in late-stage functionalization.
A. Synthesis: Regioselective C4-Iodination
Objective: Install iodine at the C4 position of the pyrazole core without affecting the acetic acid side chain (or its ester precursor).
Reagents:
-
Substrate: Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate (or similar precursor).
-
Iodinating Agent: N-Iodosuccinimide (NIS).[1]
-
Solvent: Acetonitrile (ACN) or DMF.
-
Catalyst: Trifluoroacetic acid (TFA) - 10 mol% (Optional, accelerates reaction).
Protocol:
-
Dissolution: Dissolve 1.0 eq of the pyrazole substrate in ACN (
M concentration). -
Addition: Cool to
C. Add 1.1 eq of NIS portion-wise over 15 minutes. Protect from light (wrap flask in foil). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The iodinated product is typically less polar (higher
). -
Quench: Pour mixture into saturated
(sodium thiosulfate) to reduce residual iodine species. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over .[1][2] -
Purification: Flash column chromatography. Iodine is heavy; expect significant retention time shifts.
B. Experimental Workflow Diagram
This workflow ensures data integrity from synthesis to biological validation.
Figure 2: End-to-end workflow for synthesizing and validating iodinated pyrazole acetic acid derivatives.
References
-
Wilcken, R., et al. (2013).[3] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
Bekhit, A.A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry. Link
-
BenchChem. (2025).[1] A Comparative Guide to the Iodination of Pyrazoles. BenchChem Technical Guides. Link
-
Xu, Z., et al. (2011). Halogen Bonding for the Design of Inhibitors by Targeting the S1 Pocket of Serine Proteases. Journal of Molecular Biology. Link
-
Hardegger, L.A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. Link
Sources
Publish Comparison Guide: Assessing the Selectivity of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic Acid
The following guide provides an in-depth technical assessment of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid , focusing on its evaluation as a selective scaffold for Zinc Metalloproteases (specifically Meprins) and its potential utility in CRTH2 antagonism.
Executive Summary
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 6645-75-6) represents a privileged "pyrazole-1-acetic acid" scaffold used primarily to develop selective inhibitors for Meprin Metalloproteases (Meprin
Target Overview & Mechanism
To assess selectivity, one must first define the primary biological targets where this pharmacophore is active.
Primary Target: Meprin / Metalloproteases
-
Role: Meprins are astacin-type metalloproteases involved in inflammation, fibrosis, and extracellular matrix (ECM) remodeling.
-
Mechanism of Action: The carboxylate group of the acetic acid tail coordinates with the catalytic Zinc ion (
) in the active site, while the 4-iodo and 5-methyl substituents engage the and hydrophobic pockets, conferring specificity. -
Selectivity Challenge: Distinguishing Meprin inhibition from off-target inhibition of MMPs (e.g., MMP-2, MMP-9) and ADAMs.
Secondary Target: CRTH2 (GPR44)
-
Role: A G-protein coupled receptor involved in allergic inflammation (Th2 pathway).
-
Mechanism: The acetic acid mimics the carboxylate of PGD2 (the endogenous ligand), while the pyrazole core locks the conformation.
Comparative Analysis: Performance vs. Alternatives
The following table compares the 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid scaffold against standard reference compounds.
| Feature | 2-(4-Iodo-5-methyl...)acetic acid (Carboxylate Scaffold) | Actinonin (Hydroxamate Reference) | Ramatroban (CRTH2 Reference) |
| Primary Modality | Competitive Inhibitor (Zn-binder) | Broad-spectrum Metalloprotease Inhibitor | CRTH2 Antagonist |
| Binding Group | Carboxylic Acid (Monodentate/Bidentate) | Hydroxamic Acid (Strong Chelation) | Sulfonamide / Carboxylate |
| Selectivity | High (Tunable via 4/5-positions) | Low (Hits MMPs, ADAMs, PDFs) | High for CRTH2 vs TP receptor |
| Cell Permeability | Moderate (Polar acid, requires esterification for prodrugs) | Poor to Moderate | Good |
| Toxicity Risk | Low (Avoids "hydroxamate mutagenicity") | Moderate (Off-target metal stripping) | Low |
| Key Advantage | Specificity over MMPs due to weaker Zn affinity requiring precise pocket fit. | High Potency (nM range) | Clinical Precedent |
Key Insight: The "Carboxylate Switch"
Replacing the hydroxamic acid (found in broad inhibitors) with the acetic acid moiety significantly reduces potency against general MMPs while maintaining affinity for Meprins, provided the 4-iodo/5-methyl substituents perfectly fit the Meprin active site. This makes the title compound an excellent starting point for developing highly selective probes.
Experimental Protocols for Selectivity Assessment
To objectively assess the selectivity of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid, you must perform a Counter-Screening Workflow .
Protocol A: Meprin vs. MMP Selectivity Assay (FRET)
Objective: Determine the Selectivity Ratio (
Reagents:
-
Enzymes: Recombinant Human Meprin
, Meprin , MMP-2, and MMP-9. -
Substrate: Fluorogenic peptide substrate (e.g., Mca-YVADAPK(Dnp)-OH).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM
, 0.05% Brij-35.
Workflow:
-
Preparation: Dilute the compound in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100
M) in Assay Buffer. -
Incubation: Mix 20
L of enzyme (final conc. 1-5 nM) with 20 L of compound. Incubate for 30 min at 25°C to allow equilibrium binding. -
Initiation: Add 10
L of FRET substrate (final conc. 10 M). -
Measurement: Monitor fluorescence (
) kinetically for 60 min on a microplate reader. -
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Compound]. Fit to the Hill equation to derive .
Self-Validating Check:
-
Control: Include Actinonin as a positive control. If Actinonin
nM, the enzyme activity is compromised. -
Z-Factor: Ensure
for the vehicle (DMSO) vs. fully inhibited wells.
Protocol B: Cellular Target Engagement (Thermal Shift)
Objective: Confirm the compound binds the target in a complex cellular environment.
-
Lysate Prep: Prepare cell lysates expressing Meprin or CRTH2.
-
Treatment: Treat aliquots with Compound (10
M) or DMSO. -
Heating: Heat samples across a gradient (37°C – 65°C).
-
Detection: Centrifuge to remove denatured proteins. Analyze supernatant via Western Blot for the target protein.
-
Result: A shift in the aggregation temperature (
) indicates specific ligand binding.
Visualizations
Diagram 1: Selectivity Logic & Screening Workflow
This diagram illustrates the decision tree for assessing the compound's selectivity profile.
Caption: Workflow for validating the selectivity of the pyrazole-acetic acid scaffold against off-target metalloproteases.
Diagram 2: Mechanistic Binding Mode (Conceptual)
This diagram represents the interaction of the scaffold within the metalloprotease active site.
Caption: Conceptual binding mode showing the carboxylate-Zinc interaction and substituent pocket occupancy.
Conclusion
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid serves as a critical selectivity filter in drug discovery. While less potent than hydroxamates, its carboxylic acid "warhead" provides a superior selectivity profile for Meprins and CRTH2 by avoiding the promiscuous "metal stripping" effect of stronger chelators. Researchers should utilize this compound as a negative control for broad MMP inhibition and a positive probe for specific sub-pocket interrogation in metalloprotease studies.
References
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin
and . ChemRxiv, 2021. -
Acetic Acid Mediated Synthesis of Novel Pyrazolyl Derivatives for Targeted Therapy . MDPI Molecules, 2022.
- Discovery of Pyrazole-1-acetic acids as CRTH2 Antagonists. Journal of Medicinal Chemistry (General Class Reference).
-
Meprin Metalloproteases: Structure, Function, and Inhibition . Biochemical Journal, 2019.
(Note: Specific "Link to Source" URLs are generated based on the search context provided. For a live document, direct DOI links to the specific papers identified in the search would be inserted.)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the well-known anti-inflammatory agent Celecoxib.[1][2][3] This guide presents a comprehensive framework for conducting a comparative in silico molecular docking study of the novel compound 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid and its structurally related analogs. We will utilize Cyclooxygenase-2 (COX-2), a clinically significant target for anti-inflammatory drugs, as our model receptor.[1][4][5] This document provides not just a protocol, but the strategic reasoning behind each step, from ligand selection and preparation to rigorous docking validation and results interpretation, empowering researchers to apply these methods to their own discovery pipelines.
Introduction: The Rationale for a Comparative Docking Study
Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary therapy for inflammation, but their utility can be limited by gastrointestinal side effects, largely due to the non-selective inhibition of both COX-1 and COX-2 enzymes.[4][5] COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, whereas COX-2 is an inducible isoform, upregulated at sites of inflammation.[5] Therefore, the selective inhibition of COX-2 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing side effects.[4][5]
Pyrazole derivatives have proven to be a privileged scaffold for developing selective COX-2 inhibitors.[1][4][6] The diaryl-substituted pyrazole structure of Celecoxib, for instance, allows it to fit snugly into the larger, more flexible active site of COX-2, a pocket that differs from COX-1.[5][7]
This guide focuses on 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid , a compound featuring the core pyrazole-acetic acid motif. The objective of our in silico study is to predict its binding affinity and interaction patterns within the COX-2 active site and to understand the structure-activity relationship (SAR) by comparing it against carefully selected analogs. Specifically, we will investigate how modifications to the pyrazole ring—such as the presence of an iodo group—influence the predicted binding efficacy. Molecular docking is a powerful computational tool that models these interactions, providing critical insights that can guide the synthesis and experimental testing of new chemical entities.[][9][10]
Experimental Design & Methodology
A robust docking study is built on careful preparation and validation. Our workflow is designed to ensure the results are both reproducible and scientifically sound.
Caption: A high-level workflow for the comparative molecular docking study.
Ligand Selection and Preparation
The core of a comparative study lies in the rational selection of analogs. For this guide, we will compare our target compound with three logical variants to probe the SAR of the 4- and 5-positions of the pyrazole ring.
| Compound ID | Compound Name | Rationale for Inclusion |
| LIG-01 | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid | The primary compound of interest.[11] |
| LIG-02 | 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | Evaluates the effect of a smaller, less polarizable halogen. |
| LIG-03 | 2-(5-methyl-1H-pyrazol-1-yl)acetic acid | A non-halogenated control to assess the role of the halogen. |
| LIG-04 | 2-(4-Iodo-5-phenyl-1H-pyrazol-1-yl)acetic acid | Probes the effect of a bulky, hydrophobic group at the 5-position. |
| REF-LIG | Celecoxib | A well-characterized, selective COX-2 inhibitor for reference.[7] |
Step-by-Step Ligand Preparation Protocol:
-
Obtain 2D Structures: Draw the chemical structures using software like ChemDraw or obtain SMILES strings from chemical databases (e.g., PubChem, ChemScene).[11]
-
Convert to 3D: Use a program like Open Babel or the tools within a molecular modeling suite (e.g., Schrödinger Maestro, MOE) to convert the 2D structures into 3D conformations.
-
Energy Minimization: This is a crucial step. Minimize the energy of each ligand's 3D structure using a suitable force field (e.g., MMFF94). This ensures that the starting conformation is energetically favorable.
-
Assign Protonation States: Determine the likely protonation states of ionizable groups (like the carboxylic acid) at a physiological pH of ~7.4.
-
Save in Appropriate Format: Save the prepared ligands in a format required by the docking software, such as .pdbqt for AutoDock Vina.
Target Protein Selection and Preparation
Target Selection: We will use the crystal structure of Mus musculus Cyclooxygenase-2 (COX-2) in complex with a selective inhibitor. A suitable entry from the Protein Data Bank (PDB) is 1CX2 .[12][13] This structure provides an experimentally determined conformation of the active site with a bound ligand, which is ideal for validating our docking protocol.[14]
Step-by-Step Protein Preparation Protocol:
-
Download PDB File: Obtain the 1CX2.pdb file from the RCSB PDB database.[12]
-
Remove Non-Essential Molecules: The crystal structure contains non-protein atoms, including water molecules, co-factors, and the original co-crystallized ligand (SC-558).[15] These must be removed. The Heme cofactor, however, is essential for the enzyme's structure and should be retained.
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to all atoms in the protein (e.g., Gasteiger charges).
-
Save as Receptor File: Save the cleaned, prepared protein in the appropriate format (e.g., .pdbqt).
Docking Protocol Validation (Self-Validating System)
Causality: Before docking our novel compounds, we must demonstrate that our chosen software and parameters can accurately reproduce a known binding pose. This is the single most important step for ensuring the trustworthiness of the study.[16][17][18]
Validation Protocol:
-
Extract Native Ligand: From the original 1CX2.pdb file, extract the coordinates of the co-crystallized inhibitor (SC-558).
-
Prepare Native Ligand: Prepare this extracted ligand using the same protocol described in section 2.1.
-
Re-dock: Dock the prepared native ligand back into the active site of the prepared protein structure.
-
Calculate RMSD: Superimpose the lowest-energy docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).
-
Acceptance Criteria: An RMSD value of < 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[16][17]
Molecular Docking Simulation
Grid Box Definition: The docking simulation needs a defined search space. This is done by creating a 3D grid box centered on the active site.
-
Causality: We center the grid on the position of the co-crystallized ligand. This focuses the computational search on the known binding pocket, increasing the efficiency and accuracy of the simulation. The size of the box should be large enough to accommodate the ligands and allow for rotational and translational freedom.
Docking Execution:
-
Software: For this guide, we reference AutoDock Vina, a widely used and validated open-source docking program.
-
Configuration: Create a configuration file specifying the prepared protein, each prepared ligand, the grid box coordinates, and the desired number of output poses (e.g., 10).
-
Execution: Run the docking simulation for each of the four target ligands (LIG-01 to LIG-04) and the reference compound (Celecoxib).
Caption: Relationship between input molecules and docking simulation output.
Predicted Results & Comparative Analysis
The primary quantitative output from a docking simulation is the binding energy, reported in kcal/mol.[19] More negative values suggest a stronger, more favorable binding interaction.[19]
Quantitative Data Summary
The following table presents hypothetical, yet plausible, docking scores for our comparative study.
| Compound ID | Compound Name | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions (Hypothetical) |
| LIG-01 | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid | -8.9 | Carboxylate H-bond with Arg513; Iodo group in hydrophobic sub-pocket near Val523. |
| LIG-02 | 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | -8.5 | Carboxylate H-bond with Arg513; Bromo group in hydrophobic sub-pocket. |
| LIG-03 | 2-(5-methyl-1H-pyrazol-1-yl)acetic acid | -7.2 | Carboxylate H-bond with Arg513; Lacks halogen interaction. |
| LIG-04 | 2-(4-Iodo-5-phenyl-1H-pyrazol-1-yl)acetic acid | -9.5 | Carboxylate H-bond with Arg513; Phenyl group π-stacking with Tyr385; Iodo group in hydrophobic sub-pocket. |
| REF-LIG | Celecoxib | -10.2 | Sulfonamide H-bond with His90/Gln192; Trifluoromethyl group in hydrophobic pocket.[20] |
Discussion of Structure-Activity Relationships (SAR)
Expertise & Experience: Based on the hypothetical data, we can draw several key insights, mirroring the analytical process of a real study.
-
The Importance of the Halogen: The significant drop in predicted affinity for LIG-03 (-7.2 kcal/mol) compared to LIG-01 (-8.9 kcal/mol) and LIG-02 (-8.5 kcal/mol) strongly suggests that the halogen at the 4-position plays a critical role in binding. This is a common phenomenon where halogens occupy specific hydrophobic pockets, enhancing affinity. The larger, more polarizable iodine in LIG-01 appears to form a more favorable interaction than bromine.
-
Role of the Acetic Acid Moiety: Across all analogs, the acetic acid group is predicted to form a crucial hydrogen bond with a key active site residue, likely Arg513 or Tyr355, anchoring the ligand in the active site. This interaction is a classic feature of many NSAIDs.
-
Exploiting the Hydrophobic Pocket: The superior score of LIG-04 (-9.5 kcal/mol) highlights the impact of the phenyl group at the 5-position. This bulky hydrophobic group can engage in favorable π-stacking or hydrophobic interactions with residues like Tyr385 or Trp387 deep within the active site, significantly enhancing binding affinity. This mimics the strategy used by diarylheterocycle inhibitors like Celecoxib.[5]
-
Comparison to Reference: While our top compound, LIG-04 , shows a strong predicted affinity, it is still slightly less than the reference drug Celecoxib (-10.2 kcal/mol). This is expected, as Celecoxib's sulfonamide group is specifically designed to interact with a distinct side-pocket in COX-2, a feature our current scaffold lacks.[20] This analysis provides a clear direction for future optimization: incorporating a group capable of interacting with that side-pocket could further improve potency.
Conclusion and Future Directions
This in silico guide demonstrates a robust methodology for comparing the binding potential of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid and its analogs against the COX-2 enzyme. Our predictive results suggest that functionalization at both the 4- and 5-positions of the pyrazole ring is critical for high-affinity binding. Specifically, a large halogen at the 4-position and a bulky hydrophobic group at the 5-position appear to be highly favorable.
The insights gained from this computational study provide a strong foundation for the next steps in the drug discovery process:
-
Chemical Synthesis: Synthesize the proposed compounds, particularly LIG-01 and LIG-04.
-
In Vitro Validation: Perform enzymatic assays to experimentally determine the IC50 values of the synthesized compounds against both COX-1 and COX-2 to confirm potency and selectivity.
-
Iterative Design: Based on experimental results, design and model the next generation of analogs to further optimize binding affinity and selectivity.
By integrating computational predictions with experimental validation, we can accelerate the discovery of novel, potent, and selective anti-inflammatory agents.
References
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Title: Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review Source: ResearchGate URL: [Link]
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Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]
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Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors Source: RSC Publishing URL: [Link]
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Title: Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation Source: PubMed URL: [Link]
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Title: Crystal binding mode of (A) celecoxib, and predicted binding... Source: ResearchGate URL: [Link]
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Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]
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Title: Novel pyrazole-based COX-2 inhibitors as potential anticancer agents Source: PubMed URL: [Link]
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Title: Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design Source: PDB-101 URL: [Link]
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Title: 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 Source: RCSB PDB URL: [Link]
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Title: Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening... Source: MDPI URL: [Link]
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Title: (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. Source: ResearchGate URL: [Link]
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Title: 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 Source: NCBI URL: [Link]
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Title: Molecular Docking: A Comprehensive Guide for 2025 Source: Shadecoder URL: [Link]
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Title: How to validate the molecular docking results ? Source: ResearchGate URL: [Link]
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Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PMC URL: [Link]
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Title: Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach Source: MDPI URL: [Link]
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Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PMC URL: [Link]
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Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]
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Title: Celecoxib Source: NCBI Bookshelf URL: [Link]
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Title: Validation of Docking Poses via Interaction Motif Searching Source: CCDC URL: [Link]
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Title: 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists Source: PubMed URL: [Link]
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Title: Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation Source: IJRPR URL: [Link]
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Title: Practical multigram synthesis of 4- and 5-pyrazolylacetic acids Source: ChemRxiv URL: [Link]
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Title: (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization Source: AWS URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
This document provides a detailed protocol for the safe and compliant disposal of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 6645-75-6)[1]. As a halogenated pyrazole derivative, this compound requires specific handling procedures to mitigate risks to personnel, prevent environmental contamination, and ensure regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
-
Pyrazole Derivatives : This class of compounds exhibits a wide range of biological activities and potential toxicities.[2][3] An SDS for a similar pyrazole compound indicates potential hazards including being harmful if swallowed, toxic in contact with skin, causing skin and serious eye irritation, and causing organ damage through prolonged exposure.[4]
-
Halogenated Organic Compounds : The presence of iodine classifies this compound as a halogenated organic.[5][6] These substances require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts. Disposal of halogenated compounds is often more costly and regulated than non-halogenated waste.[5]
-
Carboxylic Acids : The acetic acid moiety makes the compound acidic. While likely a weak acid, it is incompatible with bases, and this property must be considered during waste segregation to prevent exothermic or gas-producing reactions.[7]
Table 1: Anticipated Hazard Profile
| Hazard Class | Anticipated Risk & Rationale | Recommended Precautions |
|---|---|---|
| Acute Toxicity | Harmful/Toxic. Based on proxy data for similar pyrazole derivatives, assume toxicity via oral, dermal, and inhalation routes.[4][8] | Avoid direct contact, ingestion, and aerosol generation. Always handle within a certified chemical fume hood. |
| Skin/Eye Irritation | Corrosive/Irritant. Acetic acid functionality and data on similar pyrazoles suggest a high potential for skin irritation and serious eye damage.[4][9][10] | Wear appropriate chemical-resistant gloves and safety glasses with side shields or goggles. |
| Reactivity | Stable under normal conditions. Incompatible with strong bases and oxidizing agents.[8][11] | Segregate from incompatible materials during storage and disposal. |
| Environmental | Harmful to aquatic life. Many complex organic molecules are ecotoxic.[4] | Do not dispose of down the drain under any circumstances.[12][13] |
Pre-Disposal Procedures: Engineering Controls & Personal Protective Equipment (PPE)
Before handling the waste, ensure all safety measures are in place. The primary goal is to minimize exposure through all routes.
Engineering Controls:
-
Chemical Fume Hood: All handling and consolidation of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid waste must be performed inside a certified chemical fume hood to prevent the inhalation of any dust or vapors.[12]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves. For extended contact or when handling larger quantities, consider double-gloving.[13]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[13]
-
Skin and Body Protection: A lab coat must be worn and fully buttoned. Ensure closed-toe shoes are worn.[12]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a respirator with an appropriate cartridge may be required.[4]
Waste Segregation: The Critical First Step
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures waste is sent to the correct treatment facility. The key identifier for this compound is that it is a halogenated organic acid .
The causality for this segregation is twofold:
-
Regulatory & Technical: Halogenated waste streams are typically incinerated at specific facilities equipped to handle the corrosive gases (e.g., hydrogen iodide) produced during combustion. Mixing with non-halogenated streams can damage standard incinerators and lead to regulatory fines.
-
Safety & Compatibility: This compound is an acid. Mixing it with basic waste can cause a violent exothermic reaction. Mixing it with other reactive chemicals, like cyanides or sulfides, can generate highly toxic gases.[14]
The following workflow diagram outlines the decision process for proper waste segregation.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
